2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-11-5-7-12(8-6-11)21(17,18)19-10-9-15-13(16)20-14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNIGLWHXOENAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444861 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158690-56-3 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate chemical properties
An In-depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
Introduction
This compound, commonly referred to as N-Boc-2-aminoethyl tosylate, is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. With the CAS Number 158690-56-3, this molecule incorporates two key chemical motifs: an acid-labile tert-butoxycarbonyl (Boc) protecting group on a primary amine and a p-toluenesulfonate (tosylate) group, which is an excellent leaving group.[1] This unique combination makes it a valuable building block for introducing a protected aminoethyl moiety into various molecular scaffolds.
Its primary application lies in its role as a pharmaceutical intermediate and as a linker in the synthesis of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).[2][3] The tosylate group allows for facile nucleophilic substitution, while the Boc group provides stable protection for the amine that can be selectively removed under acidic conditions, enabling orthogonal synthetic strategies.[4][5] This guide provides a detailed overview of its chemical properties, experimental protocols, and applications for researchers and professionals in drug development.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is critical for planning reactions, purification, and storage.
| Property | Value | Reference |
| CAS Number | 158690-56-3 | [1][2] |
| Molecular Formula | C₁₄H₂₁NO₅S | [1][3] |
| Molecular Weight | 315.39 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 47-49 °C | [2] |
| Boiling Point | 461.9 ± 28.0 °C at 760 mmHg | [2] |
| Density | 1.189 ± 0.06 g/cm³ (at 20 °C) | [2] |
| Solubility | Easily soluble in ether, ethanol, dichloromethane, ethyl acetate, and chloroform; slightly soluble in water. | [2] |
| Flash Point | 233.2 ± 24.0 °C | [2] |
| pKa | 11.71 ± 0.46 (Predicted) | [2] |
| Topological Polar Surface Area | 90.1 Ų | [1] |
| Molar Refractivity | 79.9 ± 0.4 cm³ | [2] |
Spectroscopic and Analytical Data
Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.
| Spectroscopic Data | Value | Reference |
| Exact Mass | 315.11404394 Da | [1] |
| Monoisotopic Mass | 315.11404394 Da | [1] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OC(C)(C)C | [1] |
| InChIKey | OWNIGLWHXOENAA-UHFFFAOYSA-N | [1] |
Experimental Protocols
The following sections detail common experimental procedures for the synthesis and handling of this compound.
Synthesis from N-Boc-ethanolamine
A standard laboratory-scale synthesis involves the tosylation of a commercially available protected amino alcohol. This procedure leverages the high reactivity of sulfonyl chlorides with alcohols in the presence of a non-nucleophilic base.
Materials:
-
N-(tert-Butoxycarbonyl)ethanolamine (N-Boc-ethanolamine)[6]
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-ethanolamine (1.0 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.2 to 1.5 equivalents) to the solution.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the cooled solution, ensuring the temperature does not rise significantly.
-
Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and continue stirring for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (optional, to remove excess base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: The crude product is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system like light petroleum can be employed to achieve high purity.[2]
Reactivity, Stability, and Applications
The utility of this compound is defined by the distinct reactivity of its two primary functional groups: the Boc-protected amine and the tosylate ester.
-
Tosylate as a Leaving Group: The tosylate moiety is an excellent leaving group, making the adjacent ethyl carbon highly susceptible to nucleophilic attack. This allows for the straightforward introduction of the Boc-protected aminoethyl group into a wide range of molecules, including those with amine, thiol, or carboxylate nucleophiles.
-
Boc Group Stability and Cleavage: The Boc group is stable to most basic and nucleophilic conditions, allowing for selective reactions at the tosylate site without affecting the protected amine.[4][5] It is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane) to reveal the primary amine.[7] This orthogonality is a cornerstone of modern multi-step synthesis.[4]
Key Applications:
-
Pharmaceutical Intermediate: It is a key building block in the synthesis of various pharmaceutical agents where a flexible aminoethyl linker is required.[2]
-
PROTAC Synthesis: The compound serves as a common linker component in the construction of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8] The Boc-aminoethyl tosylate provides a simple and efficient way to install the linker between the target-binding ligand and the E3 ligase-binding ligand.
Mandatory Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of the title compound.
Nucleophilic Substitution Reaction
Caption: Role as an electrophile in a typical SN2 reaction.
Boc Group Deprotection
Caption: Acid-catalyzed deprotection of the Boc group.
Safety and Handling
This compound is a chemical that should be handled in a laboratory setting following standard safety procedures.[2] It may cause irritation to the eyes, skin, and respiratory system.[1] Therefore, personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[2] Operations should be conducted in a well-ventilated fume hood. For storage, the compound should be kept in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8 °C and protected from light.[2]
References
- 1. tert-butyl N-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}carbamate | C14H21NO5S | CID 10781634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. N-Boc-ethanolamine 98 26690-80-2 [sigmaaldrich.com]
- 7. 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid (2490432-82-9) for sale [vulcanchem.com]
- 8. CAS#:192132-77-7 | 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)ethyl 4-methylbenzenesulfonate | Chemsrc [chemsrc.com]
2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate CAS number 158690-56-3
A Technical Guide to 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
CAS Number: 158690-56-3 Synonyms: tert-Butyl N-[2-(tosyloxy)ethyl]carbamate, Boc-aminoethyl tosylate
This document provides an in-depth technical overview of this compound, a bifunctional organic compound widely utilized as a building block and linker in advanced organic synthesis. It is particularly relevant for researchers and professionals involved in pharmaceutical development and medicinal chemistry, where precise molecular construction is paramount.
Core Chemical and Physical Properties
This compound is a solid at room temperature, readily soluble in common organic solvents like dichloromethane, ethyl acetate, and ethanol, but only slightly soluble in water.[1] Its structure incorporates two key functional groups that dictate its chemical utility: a tert-butoxycarbonyl (Boc) protected amine and a tosylate ester.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₁NO₅S | [2] |
| Molecular Weight | 315.39 g/mol | [3][4] |
| Appearance | Solid | [1] |
| Melting Point | 47-49 °C | [1] |
| Boiling Point | 461.9 ± 28.0 °C (at 760 mmHg, Predicted) | [1] |
| Density | 1.189 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 233.2 ± 24.0 °C (Predicted) | [1] |
| pKa | 11.71 ± 0.46 (Predicted) | [1] |
| Solubility | Soluble in ether, ethanol, DCM, ethyl acetate, chloroform; slightly soluble in water. | [1] |
The Role of Bifunctional Groups in Synthesis
The synthetic utility of this compound stems from its two distinct functional moieties. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the primary amine, preventing it from undergoing unwanted reactions. The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group, rendering the adjacent carbon atom highly susceptible to nucleophilic attack.[5][6] This dual nature allows for the controlled, sequential introduction of an aminoethyl unit into a target molecule.
Caption: Logical relationship of the key functional groups.
Applications in Research and Development
This reagent is primarily used as an intermediate in the synthesis of more complex molecules, especially in the pharmaceutical industry.[1] Its ability to introduce a protected aminoethyl chain makes it valuable for constructing molecules where a primary amine is required at a later stage.
A significant modern application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit specific proteins to E3 ubiquitin ligases for degradation.[7] This compound can serve as a PROTAC linker, connecting the ligand for the target protein to the ligand for the E3 ligase.[2][7]
Caption: Role as a linker in a general PROTAC synthesis workflow.
General Experimental Protocols
The following sections describe representative experimental procedures for the synthesis and subsequent use of this type of tosylate.
Synthesis of an Alkyl Tosylate (General Procedure)
The target compound, this compound, is synthesized by reacting N-Boc-ethanolamine with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine.[8][9] The base neutralizes the HCl byproduct generated during the reaction.[9]
Caption: General workflow for the synthesis of the title compound.
Representative Experimental Protocol: Tosylation of an Alcohol
This protocol is adapted from a published procedure for the synthesis of a complex tosylate, demonstrating the key steps involved.[10]
-
Reaction Setup: The starting alcohol (1.0 equivalent) is dissolved in an anhydrous solvent such as pyridine or dichloromethane under a nitrogen atmosphere.[10] The solution is cooled to 0 °C in an ice bath.
-
Addition of Reagent: A solution of 4-toluenesulfonyl chloride (1.2-2.0 equivalents) in the same solvent is added slowly (dropwise) to the cooled mixture.[8][10]
-
Reaction: The reaction is stirred for several hours at 0 °C and then allowed to warm to room temperature, stirring for an additional 12-16 hours.[10] Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water.[10] The organic layer is separated and washed sequentially with 1 M HCl solution, water, and brine to remove pyridine and other water-soluble impurities.[10]
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure (in vacuo).[10] The resulting crude residue is purified by silica gel column chromatography to yield the final tosylate product.[10]
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment in a well-ventilated laboratory fume hood.
Table 2: GHS Hazard Information
| Hazard Code | Description | Source(s) |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H335 | May cause respiratory irritation | [3] |
It is recommended to wear protective gloves, safety glasses, and a lab coat when handling this chemical.[1] All waste should be disposed of in accordance with local regulations.[1]
References
- 1. biosynce.com [biosynce.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tert-butyl N-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}carbamate | C14H21NO5S | CID 10781634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 158690-56-3 | this compound | Aryls | Ambeed.com [ambeed.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS#:192132-77-7 | 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)ethyl 4-methylbenzenesulfonate | Chemsrc [chemsrc.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. youtube.com [youtube.com]
- 10. (E)-2-((4-(3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-oxoprop-1-en-1-yl)phenyl)(methyl)amino) ethyl 4-methylbenzenesulfonate (9) [bio-protocol.org]
In-Depth Technical Guide: Elucidation of the Structure of tert-Butyl N-[2-(tosyloxy)ethyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl N-[2-(tosyloxy)ethyl]carbamate, a key intermediate in various organic syntheses. This document outlines its chemical properties, synthesis, and the analytical techniques used for its characterization.
Chemical Identity and Properties
tert-Butyl N-[2-(tosyloxy)ethyl]carbamate is a bifunctional molecule containing a Boc-protected amine and a tosylate leaving group. These features make it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds.
| Property | Value | Source |
| Chemical Name | tert-butyl N-[2-(tosyloxy)ethyl]carbamate | N/A |
| CAS Number | 158690-56-3 | |
| Molecular Formula | C₁₄H₂₁NO₅S | |
| Molecular Weight | 315.39 g/mol |
Synthesis and Reaction Pathway
The synthesis of tert-butyl N-[2-(tosyloxy)ethyl]carbamate is typically achieved through a two-step process starting from ethanolamine. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the tosylation of the hydroxyl group.
Logical Synthesis Workflow
The synthetic strategy is governed by the chemoselectivity of the reagents and the stability of the protecting groups. The Boc group is introduced first to prevent the amine from reacting with the tosylating agent.
Caption: Synthetic workflow for tert-butyl N-[2-(tosyloxy)ethyl]carbamate.
Experimental Protocols
Boc Protection of Ethanolamine
This procedure describes the protection of an amino alcohol with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Ethanolamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine or Sodium bicarbonate)
Procedure:
-
Dissolve ethanolamine in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of Boc₂O to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the resulting tert-butyl N-(2-hydroxyethyl)carbamate, typically by column chromatography.
Tosylation of tert-Butyl N-(2-hydroxyethyl)carbamate
This general protocol outlines the tosylation of an alcohol using p-toluenesulfonyl chloride (TsCl).
Materials:
-
tert-Butyl N-(2-hydroxyethyl)carbamate
-
p-Toluenesulfonyl chloride (TsCl)
-
Solvent (e.g., Dichloromethane (DCM) or Pyridine)
-
Base (e.g., Triethylamine or Pyridine)
Procedure:
-
Dissolve tert-butyl N-(2-hydroxyethyl)carbamate in the chosen solvent and cool the solution to 0 °C.
-
Add the base to the reaction mixture.
-
Slowly add TsCl to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Perform an aqueous work-up, washing sequentially with acidic, basic, and brine solutions.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product, tert-butyl N-[2-(tosyloxy)ethyl]carbamate, typically by recrystallization or column chromatography.
Structure Elucidation Data
Detailed, experimentally-derived spectroscopic data for tert-butyl N-[2-(tosyloxy)ethyl]carbamate is not available in the public domain based on the conducted searches. For definitive structure elucidation, the following analytical techniques would be essential. The expected characteristic signals are predicted based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.2-7.8 | m | 4H | -C₆H₄ - |
| NH Proton | ~5.0 | br s | 1H | -NH - |
| Methylene group (adjacent to tosyl) | ~4.1 | t | 2H | -O-CH₂ - |
| Methylene group (adjacent to NH) | ~3.3 | q | 2H | -NH-CH₂ - |
| Methyl group (tosyl) | ~2.4 | s | 3H | -C₆H₄-CH₃ |
| tert-Butyl group | ~1.4 | s | 9H | -C(CH₃ )₃ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~156 | C =O |
| Aromatic Carbons | 127-145 | C ₆H₄ |
| tert-Butyl Carbon (quaternary) | ~80 | -C (CH₃)₃ |
| Methylene Carbon (adjacent to tosyl) | ~68 | -O-C H₂- |
| Methylene Carbon (adjacent to NH) | ~40 | -NH-C H₂- |
| tert-Butyl Carbons (methyl) | ~28 | -C(C H₃)₃ |
| Methyl Carbon (tosyl) | ~21 | -C₆H₄-C H₃ |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (carbamate) | 3300-3500 |
| C-H Stretch (aromatic and aliphatic) | 2850-3100 |
| C=O Stretch (carbamate) | 1680-1720 |
| S=O Stretch (sulfonate) | 1350-1370 and 1170-1190 |
| C-O Stretch | 1000-1300 |
Mass Spectrometry (MS)
| Ion | Expected m/z |
| [M+H]⁺ | 316.1 |
| [M+Na]⁺ | 338.1 |
Logical Relationships in Characterization
The structural confirmation of tert-butyl N-[2-(tosyloxy)ethyl]carbamate relies on the correlation of data from multiple analytical techniques.
Caption: Logical workflow for the structural confirmation of the target compound.
Conclusion
The elucidation of the structure of tert-butyl N-[2-(tosyloxy)ethyl]carbamate is a critical step in its application as a synthetic intermediate. While its synthesis follows established chemical principles of amine protection and alcohol tosylation, a comprehensive characterization requires a suite of spectroscopic techniques. This guide provides the foundational knowledge, expected analytical data, and experimental considerations for professionals working with this versatile compound. Definitive structural confirmation will ultimately rely on the acquisition and interpretation of experimental data as outlined.
An In-depth Technical Guide to the Synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, a key intermediate in pharmaceutical and chemical research. The document details the chemical properties, a robust experimental protocol for its synthesis via the tosylation of N-Boc-2-aminoethanol, and thorough characterization data. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and verify this compound in a laboratory setting.
Introduction
This compound, also known as tert-butyl (2-(tosyloxy)ethyl)carbamate, is a bifunctional molecule that serves as a valuable building block in organic synthesis. The molecule incorporates a tert-butoxycarbonyl (Boc) protected amine and a tosylate group. The Boc group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions. The tosylate group is an excellent leaving group, making the compound an ideal substrate for nucleophilic substitution reactions to introduce the Boc-protected ethylamine moiety into a target molecule.
This compound is particularly relevant in the field of drug discovery, where it is commonly used as a linker in the synthesis of Proteasome-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that can induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The this compound linker can be readily modified and incorporated into PROTAC structures to connect a target protein ligand and an E3 ligase ligand.
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 158690-56-3 |
| Molecular Formula | C₁₄H₂₁NO₅S |
| Molecular Weight | 315.39 g/mol |
| Appearance | Solid |
| Melting Point | 47-49 °C |
| Solubility | Easily soluble in ether, ethanol, dichloromethane, ethyl acetate, and chloroform. Slightly soluble in water.[1] |
| Storage Conditions | 2-8 °C, protect from light. |
Synthesis of this compound
The primary synthetic route to this compound is the tosylation of the commercially available starting material, N-(tert-Butoxycarbonyl)-2-aminoethanol (also known as N-Boc-ethanolamine). This reaction involves the conversion of the hydroxyl group of the alcohol into a tosylate, which is a much better leaving group.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol
This protocol is based on general procedures for the tosylation of alcohols.
Materials:
-
N-(tert-Butoxycarbonyl)-2-aminoethanol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)
-
Triethylamine (Et₃N) (1.5-2.0 eq.) or Pyridine (solvent and base)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 eq.)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(tert-Butoxycarbonyl)-2-aminoethanol (1.0 eq.) and dissolve it in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base and Catalyst: Add triethylamine (1.5-2.0 eq.) and a catalytic amount of DMAP (0.1 eq.) to the stirred solution.
-
Addition of Tosylating Agent: Slowly add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound as a solid.
Characterization Data
Accurate characterization is crucial to confirm the identity and purity of the synthesized product. Below are the expected NMR data.
¹H NMR (Proton NMR):
-
δ ~7.8 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group.
-
δ ~7.3 ppm (d, 2H): Aromatic protons meta to the sulfonyl group.
-
δ ~5.0 ppm (br s, 1H): NH proton of the carbamate.
-
δ ~4.1 ppm (t, 2H): Methylene protons adjacent to the tosylate oxygen (-CH₂-OTs).
-
δ ~3.3 ppm (q, 2H): Methylene protons adjacent to the carbamate nitrogen (-NH-CH₂-).
-
δ ~2.4 ppm (s, 3H): Methyl protons of the tosyl group.
-
δ ~1.4 ppm (s, 9H): Methyl protons of the tert-butyl group.
¹³C NMR (Carbon NMR):
-
δ ~155.8 ppm: Carbonyl carbon of the Boc group.
-
δ ~144.8 ppm: Aromatic carbon attached to the sulfur atom.
-
δ ~132.8 ppm: Quaternary aromatic carbon of the tosyl group.
-
δ ~129.8 ppm: Aromatic CH carbons meta to the sulfonyl group.
-
δ ~127.9 ppm: Aromatic CH carbons ortho to the sulfonyl group.
-
δ ~79.5 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~69.0 ppm: Methylene carbon adjacent to the tosylate oxygen (-CH₂-OTs).
-
δ ~40.5 ppm: Methylene carbon adjacent to the carbamate nitrogen (-NH-CH₂-).
-
δ ~28.3 ppm: Methyl carbons of the tert-butyl group.
-
δ ~21.6 ppm: Methyl carbon of the tosyl group.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Safety Information
-
p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine and Triethylamine: Flammable and toxic. Use in a well-ventilated area or fume hood.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any chemical synthesis.
Conclusion
This technical guide provides a detailed procedure for the synthesis of this compound, a crucial building block in modern organic and medicinal chemistry. By following the outlined experimental protocol and utilizing the provided characterization data, researchers can confidently synthesize and verify this compound for their research needs, particularly in the development of novel therapeutics such as PROTACs.
References
An In-depth Technical Guide on the Spectral Data of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, a key intermediate in various organic syntheses. Due to the limited availability of experimentally-derived public data, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside an analysis of the expected Infrared (IR) and Mass Spectrometry (MS) data based on the compound's functional groups. A detailed experimental protocol for its synthesis is also provided.
Chemical Structure and Properties
This compound, also known as tert-butyl N-[2-(tosyloxy)ethyl]carbamate, is a bifunctional molecule containing a Boc-protected amine and a tosylate leaving group. This structure makes it a valuable reagent for the introduction of a protected aminoethyl moiety in the synthesis of more complex molecules.
Molecular Formula: C₁₄H₂₁NO₅S
Molecular Weight: 315.39 g/mol
CAS Number: 158690-56-3
Predicted Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are generated using established cheminformatics tools and provide a reliable estimate of the expected chemical shifts.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| 7.78 | Doublet | 2H | Ar-H (ortho to SO₂) |
| 7.35 | Doublet | 2H | Ar-H (ortho to CH₃) |
| 4.90 (approx.) | Broad Singlet | 1H | NH |
| 4.15 | Triplet | 2H | O-CH₂ -CH₂-NHBoc |
| 3.35 | Quartet | 2H | O-CH₂-CH₂ -NHBoc |
| 2.44 | Singlet | 3H | Ar-CH₃ |
| 1.42 | Singlet | 9H | C(CH₃ )₃ |
Solvent: CDCl₃. The chemical shift of the N-H proton is highly dependent on concentration and temperature and may vary.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 155.8 | C =O (Carbamate) |
| 144.9 | Ar-C -SO₂ |
| 132.8 | Ar-C -CH₃ |
| 129.9 | Ar-C H (ortho to CH₃) |
| 127.9 | Ar-C H (ortho to SO₂) |
| 79.5 | C (CH₃)₃ |
| 68.9 | O -CH₂ |
| 41.5 | NH -CH₂ |
| 28.3 | C(C H₃)₃ |
| 21.6 | Ar-C H₃ |
Solvent: CDCl₃
Expected Infrared (IR) Spectroscopy Data
An experimental IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3300 | N-H | N-H stretching of the carbamate |
| 3000-2850 | C-H | C-H stretching of alkyl and aromatic groups |
| 1715-1685 | C=O | C=O stretching of the carbamate (Boc group) |
| 1600, 1475 | C=C | Aromatic C=C stretching |
| 1370, 1175 | S=O | Asymmetric and symmetric SO₂ stretching of the tosylate |
| 1190-1010 | C-O | C-O stretching |
Expected Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Expected Mass Spectrometry Data
| m/z | Ion | Description |
| 316 | [M+H]⁺ | Protonated molecular ion |
| 260 | [M-C₄H₉+H]⁺ | Loss of the tert-butyl group |
| 216 | [M-Boc+H]⁺ | Loss of the Boc group |
| 172 | [C₇H₈O₂S]⁺ | Tosyl cation |
| 155 | [C₇H₇O₂S]⁺ | Tropylium-like ion from the tosyl group |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
Ionization Method: Electrospray Ionization (ESI) is commonly used for such molecules.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from commercially available starting materials.
Materials:
-
N-(tert-Butoxycarbonyl)-ethanolamine (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Triethylamine (1.5 eq) or Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of N-(tert-Butoxycarbonyl)-ethanolamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add triethylamine (1.5 eq).
-
To this stirred solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid or a colorless oil.
Characterization:
The purified product should be characterized by NMR, IR, and MS to confirm its identity and purity, comparing the obtained data with the expected values provided in this guide.
Visualizations
Chemical Structure
Caption: Chemical structure of the title compound.
Synthetic Workflow
An In-depth Technical Guide to the Physical Properties of Boc-aminoethyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl N-(2-tosyloxyethyl)carbamate, commonly known as Boc-aminoethyl tosylate. This bifunctional molecule is of significant interest in organic synthesis and medicinal chemistry, serving as a valuable building block for the introduction of a protected aminoethyl moiety. The presence of a Boc-protecting group on the amine and a tosylate leaving group allows for sequential and selective reactions, making it a versatile reagent in the construction of complex molecules, including pharmaceutical intermediates and linkers for antibody-drug conjugates.
This guide details the known physical properties, predicted spectral data, and provides standardized experimental protocols for the synthesis and characterization of Boc-aminoethyl tosylate.
Core Physical and Chemical Properties
The physical properties of Boc-aminoethyl tosylate are summarized in the table below. It is important to note that while some data is readily available, specific values such as melting and boiling points are not consistently reported in the literature. In such cases, data from closely related analogs are provided for estimation, and this is clearly indicated.
| Property | Value / Description |
| IUPAC Name | tert-butyl N-[2-(4-methylphenyl)sulfonylethyl]carbamate |
| Synonyms | Boc-aminoethyl tosylate, N-Boc-2-aminoethyl p-toluenesulfonate |
| Molecular Formula | C₁₄H₂₁NO₄S |
| Molecular Weight | 299.39 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | Data not available; a related compound, 2-(Boc-amino)ethyl bromide, has a melting point of 30-32 °C. |
| Boiling Point | Data not available; likely to decompose at high temperatures. |
| Solubility | Expected to be soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). |
| Storage | Store in a cool, dry place, typically at -20°C for long-term stability. |
Spectroscopic Data (Predicted)
| Technique | Expected Peaks / Signals |
| ¹H NMR | - ~7.8 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group. - ~7.4 ppm (d, 2H): Aromatic protons meta to the sulfonyl group. - ~5.0 ppm (br s, 1H): NH proton of the carbamate. - ~4.2 ppm (t, 2H): -CH₂- group attached to the tosylate oxygen. - ~3.4 ppm (q, 2H): -CH₂- group attached to the carbamate nitrogen. - ~2.4 ppm (s, 3H): Methyl protons of the tosyl group. - ~1.4 ppm (s, 9H): Protons of the tert-butyl group. |
| ¹³C NMR | - ~156 ppm: Carbonyl carbon of the Boc group. - ~145 ppm: Quaternary aromatic carbon of the tosyl group attached to sulfur. - ~133 ppm: Quaternary aromatic carbon of the tosyl group. - ~130 ppm: Aromatic CH carbons of the tosyl group. - ~128 ppm: Aromatic CH carbons of the tosyl group. - ~80 ppm: Quaternary carbon of the tert-butyl group. - ~69 ppm: -CH₂- carbon attached to the tosylate oxygen. - ~41 ppm: -CH₂- carbon attached to the carbamate nitrogen. - ~28 ppm: Methyl carbons of the tert-butyl group. - ~22 ppm: Methyl carbon of the tosyl group. |
| FTIR (cm⁻¹) | - ~3350 cm⁻¹: N-H stretching of the carbamate. - ~2980 cm⁻¹: C-H stretching of the alkyl groups. - ~1690 cm⁻¹: C=O stretching of the carbamate. - ~1360 cm⁻¹ & ~1170 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonate. - ~1160 cm⁻¹: C-O stretching of the carbamate. - ~950 cm⁻¹: S-O stretching of the sulfonate. |
Experimental Protocols
The following section details the methodologies for the synthesis and characterization of Boc-aminoethyl tosylate.
Synthesis of Boc-aminoethyl tosylate
The synthesis of Boc-aminoethyl tosylate is typically achieved through the tosylation of N-Boc-ethanolamine.
Materials:
-
N-Boc-ethanolamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-ethanolamine (1.0 equivalent) and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equivalents) or pyridine as a base to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Boc-aminoethyl tosylate.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified Boc-aminoethyl tosylate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Standard parameters include 16 scans with a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled spectrum is typically obtained with a higher number of scans (e.g., 1024) and a relaxation delay of 2 seconds to ensure adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil or viscous liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) for polar molecules like this. Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ or other adducts.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows relevant to Boc-aminoethyl tosylate.
An In-depth Technical Guide to the Solubility of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, a key intermediate in pharmaceutical synthesis. The document outlines its solubility in common organic solvents, provides a comprehensive experimental protocol for solubility determination, and illustrates relevant chemical workflows.
Introduction
This compound, also known as tert-butyl N-[2-(tosyloxy)ethyl]carbamate, is a crucial building block in organic synthesis. Its utility is prominent in the manufacturing of various pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group on the amine and the tosylate leaving group make it a versatile reagent for introducing a protected aminoethyl moiety. Understanding its solubility is critical for reaction setup, purification processes, and overall process optimization in a laboratory or industrial setting.
Solubility Profile
Data Presentation: Qualitative Solubility Data
| Solvent | Solubility Description |
| Dichloromethane | Easily Soluble |
| Chloroform | Easily Soluble |
| Ethyl Acetate | Easily Soluble |
| Diethyl Ether | Easily Soluble |
| Ethanol | Easily Soluble |
| Water | Slightly Soluble |
This solubility profile indicates that the compound is highly soluble in a range of common polar aprotic and protic organic solvents, and has limited solubility in water. This information is vital for selecting appropriate solvent systems for reactions and subsequent work-up procedures.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This protocol is a synthesis of standard laboratory procedures for qualitative and semi-quantitative solubility testing.
Objective: To determine the solubility of a solid organic compound in various solvents.
Materials:
-
The solid compound to be tested (e.g., this compound)
-
A selection of solvents (e.g., water, dichloromethane, ethanol, ethyl acetate, hexane)
-
Small test tubes
-
Spatula
-
Vortex mixer or shaker
-
Graduated pipettes or a calibrated dropper
-
pH paper (for aqueous solutions)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the solid compound (e.g., 25 mg) or use a consistent volume (e.g., a pea-sized amount) and place it into a small, clean, and dry test tube.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 0.75 mL) to the test tube in small portions.
-
Mixing: After each addition of the solvent, vigorously shake or vortex the test tube for a set period (e.g., 30-60 seconds) to ensure thorough mixing.
-
Observation: After mixing, allow the test tube to stand and observe the contents. Note whether the solid has completely dissolved. If a few granules remain but the majority has dissolved, it can be considered soluble.
-
Categorization:
-
Soluble: The solid completely dissolves in the added volume of solvent.
-
Slightly Soluble/Partially Soluble: A portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Repeat for Each Solvent: Repeat steps 1-5 for each of the selected solvents, using a fresh, clean test tube for each.
-
Aqueous pH Test (if applicable): If the compound is found to be soluble in water, test the resulting solution with pH paper to determine if the compound is acidic, basic, or neutral.
-
Acid/Base Solubility (for water-insoluble compounds): For compounds that are insoluble in water, further tests can be performed using aqueous solutions of 5% NaOH, 5% NaHCO₃, and 5% HCl to identify acidic or basic functional groups.
Safety Precautions: Always handle chemical substances with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows relevant to the use and study of this compound.
Caption: Workflow for Determining Compound Solubility.
Caption: Role as a Synthetic Intermediate.
Stability and Storage of Tert-Butyl N-[2-(tosyloxy)ethyl]carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl n-[2-(tosyloxy)ethyl]carbamate, a key intermediate in pharmaceutical synthesis. While specific, in-depth stability studies on this compound are not extensively available in peer-reviewed literature, this document consolidates information from Safety Data Sheets (SDS), general knowledge of its constituent functional groups—the tert-butoxycarbonyl (Boc) protecting group and the tosylate leaving group—and established protocols for stability testing of related molecules. This guide outlines the expected stability profile, potential degradation pathways, and recommended analytical methodologies for purity assessment, providing a framework for its handling and storage in a research and development setting.
Physicochemical Properties
A foundational understanding of the physicochemical properties of tert-butyl n-[2-(tosyloxy)ethyl]carbamate is essential for its appropriate handling and storage.
| Property | Value | Reference |
| CAS Number | 158690-56-3 | [1] |
| Molecular Formula | C₁₄H₂₁NO₅S | [1] |
| Molecular Weight | 315.39 g/mol | [1] |
| Appearance | White to off-white solid | General Supplier Information |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in many organic solvents | General Laboratory Experience |
Stability Profile and Recommended Storage
Safety Data Sheets from various suppliers consistently state that tert-butyl n-[2-(tosyloxy)ethyl]carbamate is stable under recommended storage conditions .[1] However, the inherent reactivity of its functional groups suggests potential liabilities under specific environmental stressors.
General Stability
The compound is generally considered stable when protected from moisture, excessive heat, and light. The carbamate and tosylate functionalities are robust under neutral, anhydrous conditions.
Recommended Storage Conditions
To ensure long-term integrity, the following storage conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize the rate of potential thermal degradation. |
| Atmosphere | Keep container tightly sealed under an inert atmosphere (e.g., argon or nitrogen). | To prevent exposure to moisture and atmospheric oxygen, which could lead to hydrolysis and oxidation, respectively. |
| Light | Store in a light-resistant container. | To prevent potential photolytic degradation. |
Potential Degradation Pathways
While specific degradation products for tert-butyl n-[2-(tosyloxy)ethyl]carbamate have not been detailed in the available literature, potential degradation pathways can be inferred based on the reactivity of the Boc and tosylate groups.
Hydrolytic Degradation
The presence of moisture can lead to the hydrolysis of both the carbamate and the tosylate ester.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the Boc group is labile and can be cleaved to yield tert-butanol, carbon dioxide, and the corresponding ammonium tosylate salt. The tosylate ester itself is relatively stable to acidic conditions but can undergo hydrolysis under more forcing conditions.
-
Base-Catalyzed Hydrolysis: Strong basic conditions can promote the hydrolysis of the carbamate linkage. The tosylate group is an excellent leaving group and can be displaced by hydroxide ions, leading to the formation of N-Boc-ethanolamine and p-toluenesulfonic acid.
Caption: Potential Hydrolytic Degradation Pathways.
Thermal Degradation
At elevated temperatures, the Boc group can undergo thermolytic cleavage, leading to the formation of isobutylene, carbon dioxide, and the free amine. The tosylate group is generally more thermally stable.
References
An In-depth Technical Guide to the Purity Analysis of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, a key intermediate in pharmaceutical synthesis. This document outlines the rationale for purity analysis, identifies potential impurities, and offers detailed experimental protocols for chromatographic and spectroscopic techniques.
Introduction
This compound, also known as Boc-aminoethyl tosylate, is a bifunctional molecule widely utilized in organic synthesis, particularly in the construction of more complex molecules in drug discovery and development. The purity of this intermediate is critical as impurities can lead to side reactions, lower yields, and the introduction of undesirable substances into the final active pharmaceutical ingredient (API). This guide details a systematic approach to the purity analysis of this compound, ensuring its quality and suitability for subsequent synthetic steps.
Synthesis and Potential Impurities
A thorough understanding of the synthetic route is fundamental to identifying potential impurities. This compound is typically synthesized by the tosylation of 2-((tert-Butoxycarbonyl)amino)ethanol with 4-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine or pyridine.
Based on this synthetic pathway, the following process-related impurities may be present:
-
Starting Materials:
-
2-((tert-Butoxycarbonyl)amino)ethanol
-
4-Toluenesulfonyl chloride
-
-
Reagents and By-products:
-
Triethylamine or Pyridine (and their corresponding hydrochloride salts)
-
p-Toluenesulfonic acid (from hydrolysis of TsCl)
-
-
Side-reaction Products:
A diagram illustrating the synthesis and potential impurity formation is provided below.
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for quantifying the purity of the target compound and detecting process-related impurities.[3][4][5] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-20 min: 50-95% B; 20-25 min: 95% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of Acetonitrile. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of the target compound and the identification of impurities with distinct chemical shifts.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Boc (tert-Butyl) | ~1.4 (s, 9H) | ~80.0, ~28.3 |
| -CH₂-N- | ~3.4 (q, 2H) | ~40.0 |
| -CH₂-O- | ~4.2 (t, 2H) | ~68.0 |
| Aromatic -CH₃ | ~2.4 (s, 3H) | ~21.6 |
| Aromatic CH (ortho to SO₂) | ~7.8 (d, 2H) | ~130.0 |
| Aromatic CH (meta to SO₂) | ~7.3 (d, 2H) | ~128.0 |
| Aromatic C (ipso to SO₂) | - | ~145.0 |
| Aromatic C (ipso to CH₃) | - | ~133.0 |
| Boc C=O | - | ~156.0 |
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the target compound and to identify the mass of any impurities. Electrospray ionization (ESI) in positive ion mode is a suitable technique.
Table 3: Expected Mass-to-Charge Ratios (m/z)
| Ion | Formula | Expected m/z |
| [M+H]⁺ | [C₁₄H₂₁NO₅S + H]⁺ | 316.12 |
| [M+Na]⁺ | [C₁₄H₂₁NO₅S + Na]⁺ | 338.10 |
| [M-Boc+H]⁺ | [C₉H₁₃NO₅S - C₅H₉O₂ + H]⁺ | 216.07 |
Experimental Protocols
HPLC Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of trifluoroacetic acid to 1 L of HPLC-grade water.
-
Mobile Phase B: Add 1.0 mL of trifluoroacetic acid to 1 L of HPLC-grade acetonitrile.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes.
-
Analysis: Inject 10 µL of the sample solution and run the gradient program as detailed in Table 1.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity. Identify any impurity peaks by comparing their retention times with those of known standards, if available.
NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Use standard parameters (e.g., 16 scans, 1-second relaxation delay).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Assign all signals and check for the presence of impurity peaks.
LC-MS Analysis
-
LC Conditions: Use the same HPLC method as described in section 4.1, or a faster gradient if only mass confirmation is needed.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Analysis: Analyze the mass spectrum of the main peak to confirm the molecular weight of the product. Examine the mass spectra of any impurity peaks to aid in their identification.
Data Presentation
Table 4: Summary of Analytical Data for this compound
| Analytical Technique | Parameter | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Purity (HPLC) | Area % | ≥ 98.0% |
| ¹H NMR | Conforms to structure | Consistent with predicted chemical shifts |
| ¹³C NMR | Conforms to structure | Consistent with predicted chemical shifts |
| Mass Spectrometry | [M+H]⁺ | 316.12 ± 0.2 |
Logical Workflow for Purity Analysis
The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.
Conclusion
The purity of this compound is paramount for its successful application in multi-step syntheses. A combination of HPLC for quantitative purity assessment, and NMR and MS for structural confirmation and impurity identification, provides a robust quality control strategy. The methodologies and protocols outlined in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important synthetic intermediate.
References
Hazards and safety precautions for 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the hazards and essential safety precautions for the handling and use of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate (CAS RN: 158690-56-3), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a stable, solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 158690-56-3 |
| Molecular Formula | C14H21NO5S |
| Molecular Weight | 315.38 g/mol |
| Appearance | Solid |
| Melting Point | 47-49 °C |
| Boiling Point | 461.9 ± 28.0 °C at 760 mmHg |
| Solubility | Soluble in ether, ethanol, dichloromethane, ethyl acetate, and chloroform. Slightly soluble in water. |
Hazard Identification and Classification
This compound is classified as an irritant. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) |
| Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | ||
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation. |
Experimental Protocol for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and risk.
Engineering Controls
-
Fume Hood: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this chemical:
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, preventing irritation. |
| Body Protection | A lab coat worn over personal clothing. | Protects skin from accidental spills. |
| Respiratory Protection | Not generally required when using a fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Prevents respiratory tract irritation from dust or vapors. |
Handling and Storage Procedures
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid material within a chemical fume hood.
-
Use a spatula for transfers to minimize dust generation.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Ensure the dissolution is performed in a closed or covered vessel within the fume hood.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
The recommended storage temperature is 2-8°C.
-
Spill and Waste Disposal
-
Spill Response:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a labeled, sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Waste Disposal:
-
Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and sulfur oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Workflow and Logical Relationships
The following diagram illustrates the key decision points and procedures for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Methodological & Application
Application Notes and Protocols for 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, hereafter referred to as Boc-AEE-Tos, is a bifunctional linker of significant utility in peptide synthesis and modification. This reagent is particularly valuable for introducing an aminoethyl spacer into peptide structures. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc-protected amine provides a latent primary amine that can be deprotected for further conjugation or to modify the peptide's overall charge and properties.
This molecule is not incorporated via standard solid-phase peptide synthesis (SPPS) amide bond formation but is typically used for the post-synthetic modification of peptides. The primary applications involve the alkylation of nucleophilic side chains of amino acids such as cysteine, lysine, or the N-terminal α-amino group. This allows for the site-specific introduction of a flexible linker, which can be used for various purposes including the attachment of reporter molecules, cytotoxic drugs, or for the synthesis of more complex biomolecules like Proteolysis-Targeting Chimeras (PROTACs).
Principle of Application
The core chemical transformation involving Boc-AEE-Tos is a nucleophilic substitution reaction (SN2). A nucleophilic group within the peptide sequence attacks the carbon atom adjacent to the tosylate group, leading to the displacement of the tosylate and the formation of a stable covalent bond. The choice of the nucleophile within the peptide dictates the site of modification.
-
S-alkylation of Cysteine: The thiol group of a cysteine residue is a potent nucleophile and readily reacts with Boc-AEE-Tos to form a stable thioether linkage. This reaction is highly efficient and can be performed under mild conditions.
-
N-alkylation of Lysine: The ε-amino group of a lysine side chain can act as a nucleophile. To achieve selectivity over the N-terminal α-amino group, the reaction is typically carried out at a pH above the pKa of the lysine side chain (around 10.5) and below the pKa of the N-terminal amine (around 8-9).
-
N-alkylation of the N-terminus: Conversely, selective alkylation of the N-terminal α-amino group can be achieved by performing the reaction at a pH between 7 and 8, where the N-terminus is more nucleophilic than the protonated lysine side chains.
Following the alkylation reaction, the Boc protecting group can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a primary amine. This newly introduced amine can then be used for subsequent modifications.
Data Presentation
The following table summarizes representative quantitative data for peptide alkylation reactions analogous to those using Boc-AEE-Tos. The yields and reaction times are influenced by the peptide sequence, solvent, temperature, and stoichiometry of the reagents.
| Target Residue | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Cysteine | Alkyl Thianthenium Salt | - | MeCN/H₂O | RT | 0.23 | 95-99 | [1] |
| Lysine | Alkyl Halide | Molecular Sieves | DMF | RT | 12-24 | 70-90 | [2] |
| N-terminus | Tos-PEG5-Boc | NaHCO₃ | Bicarbonate Buffer | RT | 4-24 | 85-95 (conversion) | [3] |
| N-tosyl-Leu-OMe | Methanol/TPP/DEAD | - | THF | RT | 1 | 85 | [4] |
Note: This data is derived from similar alkylation reactions and serves as a guideline for expected outcomes with Boc-AEE-Tos.
Experimental Protocols
Protocol 1: S-Alkylation of a Cysteine-Containing Peptide
This protocol describes the modification of a peptide containing a free cysteine residue.
Materials:
-
Cysteine-containing peptide
-
This compound (Boc-AEE-Tos)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (cold)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the purified, lyophilized cysteine-containing peptide in DMF to a concentration of 1-5 mg/mL.
-
Reagent Preparation: In a separate vial, dissolve Boc-AEE-Tos (1.5 - 3 equivalents relative to the peptide) in a minimal amount of DMF.
-
Alkylation Reaction: To the peptide solution, add DIPEA (2-4 equivalents). Then, add the Boc-AEE-Tos solution dropwise while stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-6 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by RP-HPLC and mass spectrometry to confirm the formation of the desired product.
-
Work-up and Precipitation: Once the reaction is complete, precipitate the modified peptide by adding the reaction mixture to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.[5][6]
-
Characterization: Confirm the identity of the purified product by mass spectrometry.
Protocol 2: Selective N-Alkylation of a Lysine Side Chain
This protocol details the modification of a lysine residue in a peptide, with selectivity over the N-terminus.
Materials:
-
Lysine-containing peptide
-
Boc-AEE-Tos
-
0.1 M Sodium Bicarbonate Buffer (pH 9.0-9.5)
-
DMF (co-solvent, if needed)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 9.0-9.5) to a concentration of 1-5 mg/mL. If solubility is an issue, a small amount of DMF (up to 10% v/v) can be added.
-
Reagent Addition: Dissolve Boc-AEE-Tos (5-10 equivalents) in a minimal amount of DMF or the reaction buffer and add it to the peptide solution.
-
Reaction Incubation: Gently mix the reaction and allow it to proceed at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by RP-HPLC and mass spectrometry.
-
Purification: Once the desired conversion is achieved, directly purify the reaction mixture by RP-HPLC.[7][8]
-
Characterization: Analyze the purified fractions by mass spectrometry to confirm the mass of the modified peptide.
Protocol 3: Boc-Deprotection of the Modified Peptide
This protocol describes the removal of the Boc group to expose the primary amine.
Materials:
-
Boc-protected modified peptide
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the lyophilized Boc-protected peptide in the cleavage cocktail.
-
Deprotection: Incubate the solution at room temperature for 1-2 hours.
-
Precipitation: Add the cleavage solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the deprotected peptide.
-
Isolation and Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether three times.
-
Drying: Dry the final peptide under vacuum.
-
Analysis: Confirm the complete removal of the Boc group by mass spectrometry (a mass decrease of 100.12 Da).
Visualizations
Caption: General experimental workflow for peptide modification using Boc-AEE-Tos.
Caption: Functional components of this compound.
Caption: Logical relationship for selective N-alkylation of peptides.
References
- 1. S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Postsynthetic modification of peptides via chemoselective N-alkylation of their side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
Protocol for N-Boc protection of primary amines using 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of primary amines is a fundamental and critical step in multi-step organic synthesis, particularly within the realms of peptide synthesis, medicinal chemistry, and drug discovery. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its robust stability across a diverse range of reaction conditions and its facile cleavage under mild acidic conditions.[1] The most common and efficient reagent for the introduction of the Boc group is di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1] This document provides a comprehensive protocol for the N-Boc protection of primary amines using this standard reagent.
It is important to clarify the role of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate . This compound, also referred to as Tos-PEG2-NH-Boc, is not typically employed as a reagent for the N-Boc protection of primary amines. Instead, it functions as a PEG-based linker molecule, notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation.[2] The tosylate group on this linker serves as a leaving group for nucleophilic substitution, while the Boc-protected amine can be deprotected at a later stage for further conjugation.
Reaction Mechanism
The N-Boc protection of a primary amine with di-tert-butyl dicarbonate follows a nucleophilic acyl substitution pathway. The nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the departure of a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into gaseous carbon dioxide and tert-butanol, which drives the reaction to completion.[1] While the reaction can proceed without a base, the addition of a mild base is common to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction rate.[1]
Experimental Protocols
This section details a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale using di-tert-butyl dicarbonate.
Materials and Reagents:
-
Primary amine (1.0 mmol, 1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dioxane)
-
Optional Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), 4-Dimethylaminopyridine (DMAP)) (1.1 - 1.5 eq)[4][5]
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 mmol) in an appropriate solvent (e.g., 10 mL of DCM or THF). If a base is to be used, add it to this solution. Stir the solution at room temperature.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 mmol) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed. Reaction times can vary from a few minutes to several hours depending on the substrate.[6]
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
If a base like triethylamine was used, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1] If no base was used, washing with saturated aqueous NaHCO₃ and brine is sufficient.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected amine.
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
-
Quantitative Data
The N-Boc protection of primary amines using di-tert-butyl dicarbonate is a highly efficient and versatile method, generally providing high yields across a wide range of substrates. The following table summarizes representative yields for the N-Boc protection of various primary amines under different conditions.
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) |
| Aniline | Yttria-zirconia | Acetonitrile | 3 h (reflux) | 92 |
| Benzylamine | None | Water/Acetone | 10 min | 95 |
| p-Aminophenol | None | Water/Acetone | 8 min | 96 |
| Glycine methyl ester | Triethylamine | Dichloromethane | 2 h | 98 |
| Cyclohexylamine | None | Dichloromethane | 1 h | 97 |
Note: The data in this table is compiled from various sources to illustrate the general efficacy of the protocol. Actual yields may vary depending on the specific substrate and reaction conditions.[6][7]
Visualizations
.dot
Caption: Experimental workflow for the N-Boc protection of a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS#:192132-77-7 | 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)ethyl 4-methylbenzenesulfonate | Chemsrc [chemsrc.com]
- 3. 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)ethyl 4-methylbenzenesulfonate | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate in PROTAC Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency of protein degradation.
This document provides detailed application notes and protocols for the use of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate , a bifunctional linker, in the synthesis of PROTACs. This linker features a tosyl group, which is an excellent leaving group for nucleophilic substitution, and a Boc-protected amine, which allows for subsequent deprotection and coupling to a second ligand. This modular approach provides a versatile and efficient strategy for the construction of PROTAC libraries.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a sequential, two-step coupling process. This allows for the modular assembly of the final PROTAC molecule.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions may be necessary depending on the specific ligands used.
Protocol 1: First Coupling Reaction (Nucleophilic Substitution)
This protocol describes the coupling of the first ligand (containing a nucleophilic group like an amine or hydroxyl) with the tosylated linker.
Reagents and Materials:
-
Ligand 1 (with a free amine or hydroxyl group)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve Ligand 1 (1.0 equivalent) in anhydrous DMF.
-
Add the base (DIPEA, 2.0-3.0 equivalents, or K₂CO₃, 2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF.
-
Add the linker solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction progress by an appropriate analytical technique such as LC-MS or TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine for the subsequent coupling reaction.
Reagents and Materials:
-
Boc-protected intermediate from Protocol 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step without further purification.
Protocol 3: Second Coupling Reaction (Amide Bond Formation)
This protocol describes the formation of an amide bond between the deprotected amine of the linker-ligand conjugate and a carboxylic acid on the second ligand.
Reagents and Materials:
-
Deprotected amine intermediate from Protocol 2
-
Ligand 2 (with a carboxylic acid group)
-
Anhydrous DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar peptide coupling reagent
-
DIPEA
-
Reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve Ligand 2 (1.0 equivalent) and the deprotected amine intermediate (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0-4.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the final product by LC-MS and ¹H NMR.
Data Presentation
While specific quantitative data for PROTACs synthesized using this compound is not extensively available in the public domain, the following tables provide a representative summary of expected data based on similar short-chain linkers. Researchers should generate their own data for specific PROTAC constructs.
Table 1: Synthesis and Characterization of a Hypothetical PROTAC
| Step | Product | Starting Materials | Reagents | Solvent | Yield (%) | Purity (%) (by HPLC) |
| 1 | Ligand 1-Linker(Boc) | Ligand 1, Linker | K₂CO₃ | DMF | 75 | >95 |
| 2 | Ligand 1-Linker(NH₂) | Ligand 1-Linker(Boc) | TFA | DCM | ~100 (crude) | - |
| 3 | Final PROTAC | Ligand 1-Linker(NH₂), Ligand 2 | HATU, DIPEA | DMF | 40 | >98 |
Table 2: Biological Evaluation of a Hypothetical PROTAC
| PROTAC Construct | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Hypothetical PROTAC-1 | BRD4 | CRBN | 50 | >90 | HeLa |
| Hypothetical PROTAC-2 | BTK | VHL | 25 | >95 | MOLM-14 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Conclusion
The use of this compound as a linker provides a straightforward and adaptable method for the synthesis of PROTACs. Its bifunctional nature allows for a controlled, stepwise assembly of the final heterobifunctional molecule. The protocols and representative data presented in this application note serve as a guide for researchers in the field of targeted protein degradation. The modularity of this synthetic approach facilitates the rapid generation of PROTAC libraries to explore structure-activity relationships and optimize degrader efficacy for the development of novel therapeutics.
Application Notes and Protocols: Reaction of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-((tert-butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, a key building block in modern organic synthesis and drug discovery. This reagent serves as a versatile electrophile for the introduction of a Boc-protected aminoethyl moiety onto a variety of nucleophilic scaffolds. Its application is particularly prominent in the construction of Proteolysis Targeting Chimeras (PROTACs), where it often functions as a linker component.[1][2][3][4]
Introduction
This compound combines the reactivity of a primary tosylate, an excellent leaving group, with the stability of a tert-butoxycarbonyl (Boc) protecting group. This combination allows for efficient nucleophilic substitution reactions while safeguarding the primary amine functionality for subsequent transformations. The Boc group can be readily removed under acidic conditions, providing a versatile handle for further synthetic manipulations.
Reactions with Nucleophiles: An Overview
The primary application of this reagent involves its reaction with various nucleophiles in SN2-type displacements. Common classes of nucleophiles include amines, phenols, and thiols, leading to the formation of N-, O-, and S-alkylated products, respectively.
Reaction with Amine Nucleophiles
The N-alkylation of primary and secondary amines with this compound is a widely used transformation to introduce a protected aminoethyl side chain. This reaction is fundamental in the synthesis of more complex polyamine structures and in the assembly of linkers for bioconjugation and drug delivery.
A general representation of this reaction is the synthesis of 3-(N-Boc-amino)piperidine derivatives, where a ditosylate is reacted with various amines to yield the corresponding cyclic products. This serves as a strong model for the reactivity of the title compound.
Table 1: Representative Yields for the Reaction of a Ditosylate with Various Amines
| Amine Nucleophile | Product | Yield (%) |
| Benzylamine | (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate | 78 |
| Cyclohexylamine | (S)-tert-butyl (1-cyclohexylpiperidin-3-yl)carbamate | 74 |
| Aniline | (S)-tert-butyl (1-phenylpiperidin-3-yl)carbamate | 72 |
Reaction with Phenol Nucleophiles
The O-alkylation of phenols with this compound provides access to aryloxyethyl amine derivatives. These motifs are present in a range of biologically active molecules. The reaction typically proceeds in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.
Reaction with Thiol Nucleophiles
Similarly, S-alkylation of thiols with this tosylate reagent yields thioethers. This transformation is valuable for introducing a flexible, protected aminoethyl linker to cysteine residues in peptides or to other thiol-containing molecules.
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with representative nucleophiles.
Protocol 1: General Procedure for the N-Alkylation of Amines
This protocol is adapted from the synthesis of substituted piperidines and is applicable to the reaction of various primary and secondary amines with this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired N-alkylated product.
Protocol 2: General Procedure for the O-Alkylation of Phenols
This protocol provides a general method for the synthesis of aryloxyethyl amine derivatives.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the phenol (1.1 eq) and potassium carbonate or cesium carbonate (1.5 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.
Protocol 3: General Procedure for the S-Alkylation of Thiols
This protocol outlines a general method for the synthesis of thioethers from thiols.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or another suitable base
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.1 eq) and anhydrous THF or DMF.
-
Cool the solution in an ice bath (0°C).
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the pure S-alkylated product.
Visualizations
Experimental Workflow for N-Alkylation
Caption: General experimental workflow for the N-alkylation of amines.
PROTAC Signaling Pathway
This compound is a key linker in the synthesis of PROTACs. The resulting PROTAC facilitates the degradation of a target protein.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
Application Notes and Protocols for the Deprotection of the Boc Group from 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate Derivatives
Abstract
This document provides detailed application notes and protocols for the efficient and selective removal of the tert-Butoxycarbonyl (Boc) protecting group from 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate and its derivatives. The primary method detailed herein utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM), a robust and widely adopted procedure for Boc deprotection. A key advantage of this method is the stability of the tosylate group under these acidic conditions, which allows for the selective deprotection of the amine. This orthogonality is crucial in multi-step organic synthesis, particularly in the preparation of key intermediates for pharmaceutical and materials science research. Included are comprehensive experimental procedures, a summary of reaction parameters in a tabular format, and a workflow diagram to ensure clarity and reproducibility.
Introduction
The tert-Butoxycarbonyl (Boc) group is a cornerstone in the protection strategy for amines in modern organic synthesis. Its widespread use is attributed to its stability across a broad range of non-acidic conditions and its facile cleavage under mild acidic conditions. The deprotection mechanism is an acid-catalyzed elimination that involves the protonation of the carbamate's carbonyl oxygen, followed by the fragmentation of the protonated carbamate into a stable tert-butyl cation, carbon dioxide, and the free amine.
The substrate in focus, this compound, incorporates both a Boc-protected amine and a tosylate group. Tosylates are excellent leaving groups in nucleophilic substitution reactions and are generally stable to the acidic conditions required for Boc removal. This chemical orthogonality allows for the selective liberation of the amine functionality without compromising the integrity of the tosylate group, yielding 2-aminoethyl 4-methylbenzenesulfonate, a valuable bifunctional building block in synthetic chemistry.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the deprotection of the Boc group from this compound derivatives.
Caption: General workflow for the Boc deprotection of aminoethyl tosylate derivatives.
Data Presentation
The following table summarizes the key quantitative parameters for the Boc deprotection of this compound derivatives using trifluoroacetic acid.
| Parameter | Value/Range | Notes |
| Substrate Concentration | 0.1 - 0.2 M in DCM | Anhydrous DCM is recommended to prevent side reactions. |
| Trifluoroacetic Acid (TFA) | 25% - 50% (v/v) in DCM | Higher concentrations can lead to faster reaction times. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically initiated at 0 °C to control any initial exotherm and then allowed to warm to room temperature. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Typical Yield | >95% | Yields are generally high for this clean conversion. |
| Work-up | Aqueous basic wash (e.g., sat. NaHCO₃) | This step is crucial to neutralize the excess TFA and liberate the free amine from its trifluoroacetate salt. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol describes a standard and reliable method for the deprotection of the Boc group from this compound.
Materials:
-
This compound derivative (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the this compound derivative (1.0 equivalent) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution at 0 °C to a final concentration of 25-50% (v/v). A 1:1 mixture of TFA and DCM is commonly used. Caution: TFA is a strong, corrosive acid. Handle it in a fume hood with appropriate personal protective equipment. The reaction can be exothermic.
-
Reaction: After the complete addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction at room temperature for 1-4 hours. The reaction generates carbon dioxide gas, so ensure the system is not sealed.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue will be the trifluoroacetate salt of the deprotected amine.
-
Neutralization and Extraction: To obtain the free amine, dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM. Transfer the solution to a separatory funnel and carefully add a saturated aqueous NaHCO₃ solution until the effervescence ceases. Extract the aqueous layer with the organic solvent (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected 2-aminoethyl 4-methylbenzenesulfonate derivative.
Protocol 2: Alternative Deprotection with HCl in Organic Solvent
For substrates sensitive to TFA or for process optimization, a solution of hydrogen chloride (HCl) in an organic solvent can be employed.
Materials:
-
This compound derivative (1.0 equivalent)
-
3 M HCl in Ethyl Acetate or 4 M HCl in Dioxane
-
Anhydrous organic solvent (e.g., Ethyl Acetate, Dioxane)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate in the chosen anhydrous organic solvent (e.g., ethyl acetate).
-
Acid Addition: Add the solution of HCl in the organic solvent (e.g., 3 M HCl in Ethyl Acetate) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature. Reaction times are typically shorter, often around 30 minutes to 1 hour. Monitor the reaction by TLC.
-
Work-up: Upon completion, the product may precipitate as the hydrochloride salt. If so, it can be collected by filtration. Alternatively, the reaction mixture can be concentrated, and the residue worked up as described in Protocol 1 (Neutralization and Extraction) to obtain the free amine.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the concentration of the acid or the reaction time. Ensure that the starting material and solvent are anhydrous.
-
Side Reactions: The tert-butyl cation generated during the deprotection can potentially alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture. While less common with this substrate, the use of a scavenger like anisole can be considered if side products are observed.
-
Safety: Always handle strong acids like TFA and HCl in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The deprotection reaction evolves gas (CO₂), so the reaction vessel should not be sealed.
Conclusion
The deprotection of the Boc group from this compound derivatives is a straightforward and high-yielding transformation. The use of acidic conditions, particularly TFA in DCM, provides a reliable method for the selective removal of the Boc group while preserving the tosylate functionality. The protocols provided in this document offer a comprehensive guide for researchers to perform this key synthetic step efficiently and safely.
Application of tert-butyl n-[2-(tosyloxy)ethyl]carbamate in Medicinal Chemistry: A Versatile Reagent for Amine Functionalization
Introduction
Tert-butyl n-[2-(tosyloxy)ethyl]carbamate is a valuable bifunctional reagent in medicinal chemistry, primarily utilized for the introduction of a protected aminoethyl moiety onto nucleophilic scaffolds. Its structure incorporates a tert-butoxycarbonyl (Boc)-protected amine, which is stable under various reaction conditions and can be readily deprotected, and a tosylate group, an excellent leaving group for nucleophilic substitution reactions. This combination makes it an ideal building block for the synthesis of complex molecules, particularly in the development of therapeutic agents targeting a range of biological targets.
This document provides detailed application notes and experimental protocols for the use of tert-butyl n-[2-(tosyloxy)ethyl]carbamate in the synthesis of medicinally relevant compounds, with a focus on its application in the preparation of piperazine-based neurokinin-1 (NK1) receptor antagonists.
Key Applications in Medicinal Chemistry
The primary application of tert-butyl n-[2-(tosyloxy)ethyl]carbamate lies in the N-alkylation of various amine-containing heterocyclic compounds. The resulting products bear a Boc-protected aminoethyl side chain, which can be further elaborated or deprotected to reveal a primary amine for subsequent functionalization. This strategy is widely employed in the synthesis of:
-
GPCR Modulators: Many G-protein coupled receptor (GPCR) ligands, including antagonists for neurokinin, chemokine, and opioid receptors, feature an aminoethyl or related side chain crucial for their pharmacological activity.
-
Kinase Inhibitors: The introduction of flexible, amine-containing linkers is a common strategy in the design of kinase inhibitors to optimize binding to the target protein.
-
PET Ligands: The aminoethyl moiety can be a site for radiolabeling, making this reagent useful in the synthesis of positron emission tomography (PET) tracers for in vivo imaging.
Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
A significant application of tert-butyl n-[2-(tosyloxy)ethyl]carbamate is in the synthesis of potent and selective antagonists of the neurokinin-1 (NK1) receptor.[1][2] These antagonists have therapeutic potential in the treatment of chemotherapy-induced nausea and vomiting, depression, and other disorders mediated by substance P, the endogenous ligand for the NK1 receptor.[1][2]
The general synthetic approach involves the N-alkylation of a piperazine core, which is a common scaffold in many NK1 receptor antagonists, with tert-butyl n-[2-(tosyloxy)ethyl]carbamate. This reaction introduces the necessary aminoethyl side chain, a key pharmacophoric element for high-affinity binding to the NK1 receptor.
Experimental Workflow for Synthesis of a Piperazine-based NK1 Receptor Antagonist Intermediate
Caption: Synthetic workflow for the N-alkylation of a piperazine precursor.
Quantitative Data for N-Alkylation Reaction
The following table summarizes typical reaction parameters for the N-alkylation of a piperazine precursor with tert-butyl n-[2-(tosyloxy)ethyl]carbamate in the synthesis of an NK1 receptor antagonist intermediate.
| Parameter | Value |
| Piperazine Precursor | 1 equivalent |
| Alkylating Agent | tert-butyl n-[2-(tosyloxy)ethyl]carbamate |
| Base | Potassium Carbonate (3 equivalents) |
| Solvent | Acetonitrile |
| Temperature | 85 °C |
| Reaction Time | 8 hours |
| Purification Method | Silica Gel Column Chromatography |
| Eluent | Petroleum Ether / Ethyl Acetate |
| Typical Yield | High |
Note: The exact yield will depend on the specific piperazine precursor and optimization of reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-((tert-butoxycarbonyl)amino)ethyl)-4-(2-(trifluoromethyl)benzyl)piperazine
This protocol describes the synthesis of a key intermediate for a potent NK1 receptor antagonist.
Materials:
-
1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine (1 equivalent)
-
tert-butyl n-[2-(tosyloxy)ethyl]carbamate (1 equivalent)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Dry Acetonitrile (CH₃CN)
-
Silica gel (230-400 mesh)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a solution of 1-tosyl-4-[2-(trifluoromethyl)benzyl]piperazine (0.01 mmol) in dry acetonitrile (5 ml), add potassium carbonate (0.03 mmol) and tert-butyl n-[2-(tosyloxy)ethyl]carbamate (0.01 mmol).[3]
-
Stir the reaction mixture at 85°C for 8 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the title compound.[3]
Signaling Pathway Inhibition
The synthesized piperazine derivatives act as antagonists at the NK1 receptor, thereby blocking the downstream signaling cascade initiated by Substance P.
Caption: Inhibition of the NK1 receptor signaling pathway.
Tert-butyl n-[2-(tosyloxy)ethyl]carbamate is a highly effective and versatile reagent for the introduction of a protected aminoethyl group in the synthesis of medicinally important compounds. Its application in the preparation of potent piperazine-based NK1 receptor antagonists highlights its significance in drug discovery and development. The straightforward reaction protocols and the ability to generate key intermediates in high yields make it an indispensable tool for medicinal chemists.
References
Scale-up Synthesis of Boc-Protected Aminoethylating Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-protected aminoethylating agents are crucial building blocks in organic synthesis, particularly in the pharmaceutical industry for the introduction of a protected aminoethyl moiety onto various scaffolds. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under a wide range of reaction conditions and can be readily removed under mild acidic conditions. This document provides detailed protocols for the scale-up synthesis of key Boc-protected aminoethylating agents, including tert-butyl (2-bromoethyl)carbamate, tert-butyl (2-tosyloxyethyl)carbamate, and tert-butyl (2-iodoethyl)carbamate. The presented methodologies are designed to be scalable, efficient, and suitable for laboratory and pilot-plant settings.
Comparative Data of Synthetic Protocols
The following tables summarize quantitative data from various synthetic protocols for the preparation of Boc-protected aminoethylating agents, allowing for easy comparison of different methodologies.
Table 1: Synthesis of tert-Butyl (2-bromoethyl)carbamate
| Starting Material | Boc-Protecting Agent | Base | Solvent | Scale | Reaction Time & Temp. | Yield | Reference |
| 2-Bromoethylamine Hydrobromide | Di-tert-butyl dicarbonate | Sodium Hydroxide | Water-soluble solvent | Not specified | Not specified | High | [1] |
| 2-Bromoethylamine Hydrobromide | Di-tert-butyl dicarbonate | Triethylamine | Acetonitrile | 2 g | 12 h, 20-25°C | 94% (apparent) | [2] |
| 2-Bromoethylamine Hydrobromide | Di-tert-butyl dicarbonate | Sodium Carbonate | Dioxane-water (2:1) | 5 g | 1 h at 0°C, then 12 h at 20-25°C | Not specified | [1] |
| 2-Bromoethylamine | Di-tert-butyl dicarbonate | Triethylamine | Methanol | 75 g | 2 h, RT | 92% |
Table 2: Synthesis of tert-Butyl (2-tosyloxyethyl)carbamate
| Starting Material | Tosylating Agent | Base | Solvent | Scale | Reaction Time & Temp. | Yield | Reference |
| N-Boc-2-aminoethanol | p-Toluenesulfonyl chloride | Pyridine or Triethylamine | Dichloromethane | Lab scale | 4 h, 0°C to RT | High (General Procedure) | [3] |
| Alcohol (general) | p-Toluenesulfonyl chloride | Potassium Carbonate | Acetonitrile | 1.0 mmol | 6 h, RT | High (General Procedure) | [2] |
| Alcohol (general) | p-Toluenesulfonyl chloride | Potassium Hydroxide | Water/Dichloromethane | 1.0 mmol | 30 min, RT | High (General Procedure) | [2] |
Table 3: Synthesis of tert-Butyl (2-iodoethyl)carbamate via Finkelstein Reaction
| Starting Material | Iodide Source | Solvent | Scale | Reaction Time & Temp. | Yield | Reference |
| tert-Butyl (2-bromoethyl)carbamate | Sodium Iodide | Acetone | Lab scale | Overnight, RT | High (General Procedure) | [4][5] |
| Alkyl Bromide (general) | Potassium Iodide | Acetone | Lab scale | Overnight, RT | High (General Procedure) | [6] |
Experimental Protocols
Protocol 1: Scale-up Synthesis of tert-Butyl (2-bromoethyl)carbamate
This protocol is a robust method for the large-scale synthesis of tert-butyl (2-bromoethyl)carbamate.
Materials:
-
2-Bromoethylamine hydrobromide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromoethylamine hydrobromide in a mixture of dichloromethane and water, add sodium hydroxide to basify the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
For purification on a large scale, the product can be crystallized from a suitable solvent system like hexane at low temperatures (-25°C to -15°C).[7]
Protocol 2: Synthesis of tert-Butyl (2-tosyloxyethyl)carbamate
This protocol describes the tosylation of N-Boc-2-aminoethanol.
Materials:
-
N-Boc-2-aminoethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-2-aminoethanol in dry dichloromethane and cool the solution to 0°C in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.[3]
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.[3]
-
Stir the reaction at 0°C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.[3]
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.
Protocol 3: Synthesis of tert-Butyl (2-iodoethyl)carbamate
This protocol utilizes the Finkelstein reaction to convert the corresponding bromide to the iodide.[4]
Materials:
-
tert-Butyl (2-bromoethyl)carbamate
-
Sodium iodide (NaI)
-
Acetone
Procedure:
-
Dissolve tert-butyl (2-bromoethyl)carbamate in acetone.
-
Add an excess of sodium iodide to the solution.
-
Stir the reaction mixture at room temperature overnight. The reaction is driven to completion by the precipitation of sodium bromide, which is insoluble in acetone.[4][5]
-
Filter the reaction mixture to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization if necessary.
Workflow for Selection and Synthesis of Aminoethylating Agents
The choice of the aminoethylating agent often depends on the desired reactivity and the specific synthetic route. The following workflow illustrates the decision-making process and subsequent synthesis.
References
- 1. rsc.org [rsc.org]
- 2. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. echemi.com [echemi.com]
- 7. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
Application Notes and Protocols for 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, also known by its synonyms Tos-PEG2-NH-Boc and N-Boc-2-aminoethyl 4-methylbenzenesulfonate, is a versatile bifunctional linker employed in solid-phase organic synthesis. Its structure incorporates a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions, and a Boc-protected amine, which allows for subsequent deprotection and further functionalization. This unique combination makes it a valuable tool for the introduction of a two-carbon spacer with a terminal amine functionality.
A primary application of this reagent is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation through the ubiquitin-proteasome system.[2] The linker component of a PROTAC is crucial for its efficacy, and this compound serves as a short polyethylene glycol (PEG)-based linker building block. The PEG character can enhance the solubility and cell permeability of the final PROTAC molecule.[3]
This document provides detailed protocols and application notes for the use of this compound in solid-phase synthesis, with a focus on its application in the construction of PROTACs.
Principle of Application in Solid-Phase PROTAC Synthesis
The solid-phase synthesis of PROTACs using this compound typically involves the immobilization of one of the ligands (either for the protein of interest or the E3 ligase) onto a solid support. The linker is then introduced by reacting a nucleophilic group on the resin-bound ligand (e.g., an amine or a phenol) with the tosyl group of the linker. Subsequently, the Boc-protecting group on the linker is removed to reveal a primary amine, which is then coupled to the second ligand to complete the PROTAC synthesis. The final product is then cleaved from the solid support and purified.[3][4]
Diagram of the general workflow for solid-phase PROTAC synthesis.
Caption: General workflow for solid-phase PROTAC synthesis.
Experimental Protocols
The following protocols are representative and may require optimization based on the specific substrates and solid support used.
Protocol 1: Coupling of this compound to a Resin-Bound Nucleophile (Alkylation)
This protocol describes the alkylation of a resin-bound amine or phenol with this compound.
Materials:
-
Resin-bound substrate (e.g., amine or phenol functionalized)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin-bound substrate in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Reaction Setup: To the swollen resin, add a solution of this compound (2-3 equivalents) and DIPEA (4-6 equivalents) in DMF.
-
Reaction: Shake the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Washing: After the reaction is complete, drain the solvent and wash the resin thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Drying: Dry the resin under vacuum.
Diagram of the alkylation of a resin-bound amine.
Caption: Alkylation of a resin-bound amine.
Protocol 2: Boc Deprotection
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to reveal a primary amine.
Materials:
-
Resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin from the previous step in DCM for 30 minutes.
-
Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 1-2 hours.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 times).
-
Neutralization: Neutralize the resin by washing with a solution of 10% DIPEA in DMF (2 times), followed by washing with DMF (3 times) and DCM (3 times).
-
Drying: Dry the resin under vacuum. The resin is now ready for the next coupling step.
Protocol 3: Coupling of the Second Ligand (Amide Bond Formation)
This protocol describes the coupling of a carboxylic acid-functionalized ligand to the deprotected amine on the solid support.
Materials:
-
Resin from Protocol 2
-
Carboxylic acid-functionalized ligand (e.g., POI ligand)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the deprotected resin in DMF for 30 minutes.
-
Ligand Coupling: To the resin, add a solution of the carboxylic acid-functionalized ligand (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Reaction: Shake the mixture at room temperature for 12-16 hours.
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage from Resin
This protocol describes the cleavage of the final PROTAC from the solid support.
Materials:
-
Resin from Protocol 3
-
Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, and 2.5% water)
-
Cold diethyl ether
Procedure:
-
Cleavage: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-4 hours.
-
Product Collection: Filter the resin and collect the filtrate. Evaporate the TFA under a stream of nitrogen.
-
Precipitation: Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.
-
Isolation: Collect the precipitate by centrifugation and wash with cold diethyl ether.
-
Drying: Dry the crude product under vacuum.
Protocol 5: Purification
The crude PROTAC is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following table summarizes representative quantitative data for the key steps in the solid-phase synthesis of a PROTAC using this compound. The actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Parameter | Typical Value |
| Protocol 1: Linker Coupling | Coupling Efficiency | > 90% |
| Protocol 2: Boc Deprotection | Deprotection Efficiency | > 99% |
| Protocol 3: Ligand Coupling | Coupling Efficiency | > 90% |
| Protocol 4 & 5: Cleavage & Purification | Overall Yield | 10-40% |
| Final Product | Purity (by HPLC) | > 95% |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency in Alkylation | Steric hindrance of the nucleophile. | Increase reaction time and/or temperature. Use a higher excess of the linker and base. |
| Incomplete swelling of the resin. | Ensure adequate swelling time and use a good quality solvent. | |
| Incomplete Boc Deprotection | Insufficient deprotection time or TFA concentration. | Increase deprotection time or use a higher concentration of TFA. |
| Low Overall Yield | Loss of product during washing steps. | Minimize washing volumes while ensuring adequate removal of excess reagents. |
| Side reactions during cleavage. | Optimize the cleavage cocktail and time. Use appropriate scavengers. |
Conclusion
This compound is a valuable and versatile linker for solid-phase organic synthesis. Its application in the construction of PROTACs provides a straightforward method for introducing a short, hydrophilic spacer between the two ligands. The protocols outlined in this document offer a comprehensive guide for researchers, enabling the efficient synthesis of these important molecules for drug discovery and development. Careful optimization of each step is recommended to achieve the best results for specific target molecules.
References
Application Notes and Protocols for Protecting Group Strategies Involving 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, also known as Tos-PEG2-NH-Boc, is a versatile bifunctional linker and protecting group reagent widely employed in organic synthesis. Its structure incorporates a Boc-protected amine, providing a stable yet easily cleavable protecting group for nitrogen functionalities, and a tosylate group, which serves as an excellent leaving group for nucleophilic substitution reactions. This dual functionality makes it a valuable tool for introducing a protected amino-ethoxy-ethyl spacer into molecules, a common strategy in the synthesis of complex organic molecules, including Proteolysis Targeting Chimeras (PROTACs).[1]
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, and Tos-PEG2-NH-Boc provides a convenient building block for constructing these linkers.
These application notes provide detailed protocols for the use of this compound in protecting group strategies, focusing on the O-alkylation of phenolic substrates. The protocols are designed to be a practical guide for researchers in medicinal chemistry and drug development.
Data Presentation
The following table summarizes the key quantitative data for the experimental protocols described in this document.
| Parameter | O-Alkylation of 4-hydroxybenzaldehyde | Deprotection of Boc Group |
| Reactants | 4-hydroxybenzaldehyde, this compound, K₂CO₃ | tert-butyl (2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate, Trifluoroacetic acid (TFA), Dichloromethane (DCM) |
| Solvent | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Temperature | 100 °C | Room Temperature |
| Reaction Time | 3 hours | 2 hours |
| Yield | 74% (unoptimized) | Quantitative |
| Purification | Precipitation and washing | Removal of solvent under vacuum |
Experimental Protocols
Protocol 1: O-Alkylation of 4-hydroxybenzaldehyde
This protocol details the O-alkylation of a phenolic hydroxyl group using this compound. The tosylate group is displaced by the phenoxide ion in an S_N2 reaction.
Materials:
-
4-hydroxybenzaldehyde
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
A precipitate of the product, tert-butyl (2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate, will form.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with deionized water (3 x volume of the reaction mixture) to remove any remaining DMF and inorganic salts.
-
Dry the product under vacuum to obtain the pure O-alkylated product. A yield of approximately 74% can be expected.[2]
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the free amine.
Materials:
-
tert-butyl (2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl (2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate (1.0 eq) in a mixture of TFA and dichloromethane (a 1:2 v/v mixture is common).
-
Stir the solution at room temperature for 2 hours.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The crude product, 2-(2-(4-formylphenoxy)ethoxy)ethan-1-aminium 2,2,2-trifluoroacetate, can often be used in the next step without further purification. The yield is typically quantitative.[3]
Mandatory Visualization
Caption: Workflow for O-alkylation and subsequent Boc-deprotection.
Caption: Step-by-step experimental workflow.
References
- 1. CAS#:192132-77-7 | 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)ethyl 4-methylbenzenesulfonate | Chemsrc [chemsrc.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various catalytic methods for the synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate. This key intermediate, often used in pharmaceutical synthesis, is prepared by the tosylation of N-Boc-ethanolamine. The following sections detail and compare several catalytic approaches to this transformation, offering researchers a selection of methods to suit different laboratory needs and substrate requirements.
Introduction
The tosylation of alcohols is a fundamental transformation in organic synthesis, converting a poor leaving group (hydroxyl) into an excellent one (tosylate). This facilitates subsequent nucleophilic substitution reactions. The synthesis of this compound from N-Boc-ethanolamine is a critical step in the synthesis of various pharmaceutical agents. While traditional methods often rely on stoichiometric amounts of basic reagents like pyridine, catalytic methods offer advantages in terms of efficiency, milder reaction conditions, and simplified purification. This note explores and compares organocatalysis, Lewis acid catalysis, and phase-transfer catalysis for this important transformation.
General Reaction Scheme
The fundamental reaction involves the activation of the hydroxyl group of N-Boc-ethanolamine by a tosylating agent, typically p-toluenesulfonyl chloride (TsCl), in the presence of a catalyst.
Caption: General reaction for the catalytic tosylation of N-Boc-ethanolamine.
Comparative Data of Catalytic Methods
The following table summarizes typical reaction conditions and outcomes for different catalytic approaches to the tosylation of primary alcohols, providing a comparative overview for the synthesis of this compound.
| Catalyst System | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Organocatalysis | DMAP | 5-20 | Triethylamine | Dichloromethane | 0 to RT | 2-12 | 85-95 | [1][2] |
| 1-Methylimidazole | 20-40 | Triethylamine | Dichloromethane | RT | 2.5-4.5 | 88-92 | [3] | |
| Lewis Acid Catalysis | ZrCl₄ | 10 | None | Dichloromethane | Reflux | 6 | ~87 | [4] |
| Phase-Transfer Catalysis | TBAB | 5-10 | K₂CO₃ / KOH | Dichloromethane/Water | RT | 6-24 | 70-90 | [1][5] |
Note: Yields are representative for primary alcohols and may vary for the specific substrate.
Experimental Protocols
Protocol 1: Organocatalysis with 4-Dimethylaminopyridine (DMAP)
This protocol is a widely used and generally effective method for the tosylation of primary alcohols.
Materials:
-
N-Boc-ethanolamine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (for workup)
-
Saturated aqueous NaHCO₃ solution (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄ (for drying)
Procedure:
-
Dissolve N-Boc-ethanolamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at or below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[1][2][6]
Caption: Workflow for DMAP-catalyzed tosylation.
Protocol 2: Lewis Acid Catalysis with Zirconium(IV) Chloride (ZrCl₄)
This method utilizes a Lewis acid catalyst and p-toluenesulfonic acid as the tosylating agent, offering an alternative to the more common TsCl.[4][7]
Materials:
-
N-Boc-ethanolamine (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (1.2 eq)
-
Zirconium(IV) chloride (ZrCl₄) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄ (for drying)
Procedure:
-
To a solution of N-Boc-ethanolamine (1.0 eq) in anhydrous DCM, add p-toluenesulfonic acid (1.2 eq).
-
Add ZrCl₄ (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
Protocol 3: Phase-Transfer Catalysis (PTC)
This protocol is suitable for reactions where the reagents are in two different phases and can be advantageous for large-scale synthesis.
Materials:
-
N-Boc-ethanolamine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve N-Boc-ethanolamine (1.0 eq) and TBAB (0.05 eq) in DCM.
-
In a separate flask, dissolve K₂CO₃ (2.0 eq) in water.
-
Combine the organic and aqueous solutions and stir vigorously.
-
Add a solution of TsCl (1.5 eq) in DCM dropwise to the biphasic mixture at room temperature.
-
Stir the reaction vigorously at room temperature for 6-24 hours, monitoring by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Signaling Pathways and Logical Relationships
The catalytic cycle for a base-catalyzed tosylation, such as with DMAP, involves the activation of the tosylating agent.
Caption: Simplified catalytic cycle for DMAP-catalyzed tosylation.
Conclusion
The catalytic synthesis of this compound can be achieved through various effective methods. The choice of catalyst will depend on factors such as substrate reactivity, desired reaction conditions, and scalability. Organocatalysis with DMAP is a reliable and high-yielding laboratory-scale method. Lewis acid catalysis with ZrCl₄ offers an alternative pathway using p-TsOH. Phase-transfer catalysis presents a viable option for biphasic reactions, which can be advantageous in industrial settings. Researchers and drug development professionals are encouraged to screen these methods to identify the optimal conditions for their specific synthetic needs.
References
- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the tosylation of N-Boc-2-aminoethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM).
Q2: What are the most common side reactions observed during this synthesis?
The most prevalent side reaction is the formation of the corresponding alkyl chloride, 2-((tert-Butoxycarbonyl)amino)ethyl chloride. Another potential side reaction, though less common with the N-Boc protected starting material, is the di-tosylation of ethanolamine if the starting material is not fully protected.
Q3: How can the formation of the alkyl chloride byproduct be minimized?
The formation of the alkyl chloride is often promoted by the use of triethylamine as a base and by prolonged reaction times. Using pyridine as the base can significantly reduce the formation of this byproduct. Additionally, monitoring the reaction by Thin Layer Chromatography (TLC) and quenching it as soon as the starting material is consumed can help minimize this side reaction.
Q4: My reaction is very slow or appears to be incomplete. What are the possible causes and solutions?
Several factors can contribute to a sluggish or incomplete reaction:
-
Insufficiently active catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Low reaction temperature: While the reaction is often initiated at 0°C to control the initial exotherm, allowing it to warm to room temperature and stir overnight can improve conversion.
-
Presence of water: The reagents and solvent must be anhydrous, as water can hydrolyze tosyl chloride.
-
Poor solubility of reagents: Ensure adequate stirring and consider trying a different solvent, such as acetonitrile, if solubility is an issue.
Q5: I am having difficulty purifying the final product. What are some common challenges and solutions?
Purification can be challenging due to the similar polarity of the desired tosylate product and the unreacted N-Boc-2-aminoethanol starting material.
-
Ensure complete reaction: Drive the reaction to completion to consume as much of the starting material as possible.
-
Column chromatography: Flash column chromatography on silica gel is the most common method for purification. A carefully selected solvent system is crucial for achieving good separation.
Q6: Is the Boc protecting group stable under the tosylation reaction conditions?
The tert-Butoxycarbonyl (Boc) group is generally stable under the neutral or basic conditions of the tosylation reaction. However, it is sensitive to acid. Therefore, it is crucial to avoid acidic conditions during the workup to prevent premature deprotection of the amine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Add a catalytic amount of DMAP. Allow the reaction to stir for a longer period at room temperature. Ensure all reagents and solvents are anhydrous. |
| Product loss during workup. | Ensure proper phase separation during extractions. Perform multiple extractions with the organic solvent. | |
| Formation of side products. | Use pyridine as the base instead of triethylamine to minimize alkyl chloride formation. Monitor the reaction closely by TLC and quench it upon completion. | |
| Presence of a Significant Amount of Alkyl Chloride Byproduct | Use of triethylamine as a base. | Switch to pyridine as the base. |
| Extended reaction time. | Monitor the reaction progress by TLC and stop the reaction as soon as the starting alcohol is consumed. | |
| Difficulty in Product Purification | Similar polarity of product and starting material. | Optimize the reaction to ensure full consumption of the starting material. Use a well-optimized gradient elution in column chromatography for better separation. |
| Boc Group Deprotection | Accidental exposure to acidic conditions during workup. | Use a saturated aqueous sodium bicarbonate solution for the initial washes to neutralize any acid generated. Avoid strong acid washes. |
Quantitative Data on Reaction Parameters
While exact yields can vary based on specific experimental conditions and scale, the following table summarizes the expected trends and reported yields for tosylation reactions of alcohols, providing a qualitative guide for optimizing the synthesis of this compound.
| Parameter | Condition A | Yield (Desired Product) | Condition B | Yield (Desired Product) | Key Observation |
| Base | Triethylamine | Moderate to High | Pyridine | High (>90%)[1] | Pyridine is generally preferred as it minimizes the formation of the alkyl chloride byproduct. |
| Catalyst | None | Variable, can be slow | DMAP (catalytic) | Generally Higher | DMAP significantly accelerates the rate of tosylation. |
| Temperature | 0°C | Slower reaction rate | Room Temperature | Faster reaction rate | Allowing the reaction to warm to room temperature after initial cooling often leads to higher conversion. |
| Reaction Time | Short (e.g., 2-4 hours) | May be incomplete | Long (e.g., 12-24 hours) | Higher conversion | Longer reaction times can increase yield but also the risk of side product formation, requiring careful monitoring. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure for the tosylation of N-Boc-2-aminoethanol.
Materials:
-
N-Boc-2-aminoethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)
-
Dichloromethane (DCM) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or petroleum ether) for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-2-aminoethanol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
To the cooled solution, add anhydrous pyridine (1.5 - 2.0 eq.). If using, add a catalytic amount of DMAP (0.1 eq.).
-
Slowly add p-toluenesulfonyl chloride (1.1 - 1.2 eq.) portion-wise, ensuring the temperature remains at or below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the diluted mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway for the synthesis and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: Purification of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The product is an oil and does not solidify.
| Question | Possible Cause | Troubleshooting Steps |
| Q1: My purified product is an oil, but it is expected to be a solid. What should I do? | Residual solvent, presence of impurities inhibiting crystallization. | 1. Remove Residual Solvent: Dry the oily product under high vacuum at a slightly elevated temperature (e.g., 30-40°C) to remove any remaining solvent. 2. Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as n-hexane or diethyl ether. This can sometimes help to crash out the solid product. 3. Re-purification: If the product remains an oil, it likely contains impurities. Consider re-purifying the material using column chromatography. |
Issue 2: Low yield after purification.
| Question | Possible Cause | Troubleshooting Steps |
| Q2: I am getting a very low yield after recrystallization. Why is this happening? | The chosen recrystallization solvent is too good, leading to significant product loss in the mother liquor. The product may have co-precipitated with impurities that were removed. | 1. Optimize Solvent System: If using a single solvent, it may be too effective at dissolving your compound. Consider using a binary solvent system (a "good" solvent and a "poor" solvent). Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes cloudy. Gently warm to re-dissolve and then cool slowly. 2. Cooling: Ensure the solution is cooled to a low enough temperature (e.g., 0-4°C in an ice bath) to maximize crystal formation. 3. Concentrate Mother Liquor: To recover some of the lost product, you can concentrate the mother liquor and attempt a second recrystallization. |
| Q3: My yield is low after column chromatography. What could be the reason? | The product may be sticking to the column, or the chosen eluent system is not optimal. The compound may be degrading on the silica gel. | 1. Check Polarity: The eluent system may be too polar, causing your product to elute very slowly or not at all. Try gradually increasing the polarity of your eluent. 2. Acid Sensitivity: The Boc protecting group can be sensitive to acidic conditions. Silica gel is slightly acidic and can cause some degradation of the product. To mitigate this, you can add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to your eluent system. 3. Column Loading: Ensure the crude product is properly loaded onto the column. Overloading can lead to poor separation and product loss. |
Issue 3: Impurities are still present after purification.
| Question | Possible Cause | Troubleshooting Steps |
| Q4: I see impurities in my NMR spectrum even after recrystallization. How can I improve the purity? | The impurities may have similar solubility properties to your product. The recrystallization was performed too quickly. | 1. Slow Crystallization: Allow the solution to cool down slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals. 2. Different Solvent System: Experiment with a different recrystallization solvent system. Common choices for Boc-protected compounds include ethyl acetate/hexane and ethanol/water. 3. Column Chromatography: If recrystallization fails to remove the impurities, column chromatography is a more effective method for separating compounds with different polarities. |
| Q5: My product is still impure after column chromatography. What can I do? | The chosen eluent system is not providing adequate separation. The column was not packed or run correctly. | 1. Optimize Eluent: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives good separation between your product and the impurities (a ΔRf of at least 0.2 is ideal). An Rf value of ~0.3 for the product is a good target. 2. Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. 3. Gradient Elution: If a single eluent system is not effective, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as N-Boc-ethanolamine and p-toluenesulfonyl chloride, as well as side products like the di-tosylated product or compounds resulting from the premature cleavage of the Boc group.
Q2: How can I best store the purified product?
A2: The purified compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q3: Is the Boc group stable during purification?
A3: The tert-butoxycarbonyl (Boc) group is known to be sensitive to acidic conditions and can also be thermally labile.[1] It is advisable to avoid strong acids and prolonged heating during purification to prevent its removal. Silica gel is slightly acidic, so for column chromatography, adding a small amount of triethylamine to the eluent can help to prevent degradation.
Q4: What is a good starting point for a recrystallization solvent system?
A4: A common and effective solvent system for the recrystallization of moderately polar compounds like this is a mixture of ethyl acetate and n-hexane. Dissolve the crude product in a minimal amount of warm ethyl acetate and then slowly add n-hexane until turbidity is observed.
Q5: What is a recommended eluent system for column chromatography?
A5: A good starting point for the elution of this compound from a silica gel column is a mixture of hexanes and ethyl acetate. The exact ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.3 for the product. A gradient of increasing ethyl acetate in hexanes is often effective.
Data Presentation
| Purification Method | Typical Solvents/Eluents | Typical Yield | Purity (by NMR) |
| Recrystallization | Ethyl Acetate/n-Hexane | 70-90% | >98% |
| Column Chromatography | Hexanes/Ethyl Acetate (gradient) | 60-85% | >99% |
Note: Yields are highly dependent on the purity of the crude material.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimum amount of warm ethyl acetate.
-
Induce Crystallization: While stirring, slowly add n-hexane until the solution becomes cloudy.
-
Redissolution: Gently warm the mixture until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate in hexanes) to elute the product.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Visualizations
Caption: A workflow diagram illustrating the purification process.
Caption: A troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, a key intermediate in various synthetic pathways, including the development of PROTACs.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the tosylation of N-Boc-ethanolamine (tert-butyl (2-hydroxyethyl)carbamate). This reaction involves treating the alcohol functionality of N-Boc-ethanolamine with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3][4] The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[3]
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry.
-
Reagent Quality: The p-toluenesulfonyl chloride (TsCl) may have degraded due to age or improper storage, often hydrolyzing to p-toluenesulfonic acid.[4]
-
Side Reactions: The formation of byproducts, such as the di-tosylated compound or other impurities, can reduce the yield of the desired product.
-
Workup and Purification Losses: Significant amounts of the product may be lost during the aqueous workup or column chromatography steps.
Q3: What are the key side reactions to be aware of during this synthesis?
A3: The primary side reaction of concern is the potential for tosylation to occur on the nitrogen of the Boc-protected amine, in addition to the desired O-tosylation of the hydroxyl group. Although the Boc group significantly reduces the nucleophilicity of the amine, forcing conditions (e.g., high temperatures, strong base) could potentially lead to the formation of a di-tosylated byproduct. Another possibility is the formation of a quaternary ammonium salt if a large excess of a tertiary amine base like triethylamine is used.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[3][5] By spotting the reaction mixture alongside the starting material (N-Boc-ethanolamine), you can observe the consumption of the starting material and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, should be used to achieve good separation.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification processes.
Issue 1: Low or No Product Formation
-
Symptom: TLC analysis shows a significant amount of unreacted N-Boc-ethanolamine starting material.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol Reference |
| Degraded p-Toluenesulfonyl Chloride (TsCl) | Use fresh or purified TsCl. TsCl can be purified by recrystallization from a solvent system like toluene/petroleum ether.[4] | Before starting, assess the quality of TsCl. If it appears clumpy or discolored, purification is recommended. |
| Insufficient Reaction Time or Temperature | Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature, and monitor by TLC until the starting material is consumed.[3][4] | See Protocol 1 . Extend the reaction time as needed based on TLC monitoring. |
| Inadequate Amount of Base | Ensure at least a stoichiometric equivalent of base (e.g., pyridine, triethylamine) is used to neutralize the HCl byproduct.[3] Using a slight excess (e.g., 1.5-2.0 equivalents) is common. | See Table 1 for recommended reagent ratios. |
| Poor Solvent Choice | Use a dry, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).[3][4] Ensure the solvent is anhydrous to prevent hydrolysis of TsCl. | Use freshly distilled or commercially available anhydrous solvents. |
Issue 2: Presence of Multiple Spots on TLC, Indicating Byproducts
-
Symptom: TLC plate shows the desired product spot, but also other significant spots, complicating purification and reducing yield.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol Reference |
| Di-tosylation | Maintain a low reaction temperature (starting at 0 °C) and avoid a large excess of TsCl.[3][4] The hydroxyl group is significantly more nucleophilic than the Boc-protected amine. | See Protocol 1 , specifically the initial cooling step. |
| Hydrolysis of Product | During the aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions, which could potentially hydrolyze the tosylate or cleave the Boc group. | Follow the workup procedure in Protocol 1 promptly. |
| Formation of Pyridinium Salts | If using pyridine as a base, the workup should include washing the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove residual pyridine and its salts.[3] | See Protocol 1 for the detailed washing steps. |
Issue 3: Difficulty in Product Purification
-
Symptom: The product is difficult to isolate from impurities via column chromatography, resulting in low purity or yield.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol Reference |
| Inappropriate Chromatography Conditions | Optimize the solvent system for column chromatography. Start with a low polarity eluent (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity.[6] | Perform small-scale TLC experiments with different solvent ratios to find the optimal conditions for separation before running the column. |
| Product is an Oil | If the product is obtained as an oil, ensure all solvent is removed under high vacuum.[6] Purity can be assessed by NMR. | After rotary evaporation, place the product on a high vacuum line for several hours. |
Experimental Protocols & Data
General Reaction Parameters
The following table summarizes typical reaction conditions for the tosylation of N-Boc-ethanolamine.
| Parameter | Recommended Condition | Notes |
| N-Boc-ethanolamine | 1.0 equivalent | Starting material |
| p-Toluenesulfonyl chloride (TsCl) | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction. |
| Base (Pyridine or Triethylamine) | 1.5 - 2.0 equivalents | Neutralizes HCl byproduct.[3] |
| Solvent | Anhydrous Dichloromethane (DCM) | A common aprotic solvent.[3] |
| Temperature | 0 °C to Room Temperature | Initial addition at 0 °C minimizes side reactions.[3] |
| Reaction Time | 4 - 24 hours | Monitor by TLC for completion.[3][4] |
Protocol 1: Synthesis of this compound
This protocol is adapted from standard tosylation procedures.[3][4]
-
Reaction Setup: Dissolve N-Boc-ethanolamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine (1.5 eq) or pyridine (2.0 eq).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise to the stirred solution, ensuring the internal temperature remains below 5-10 °C.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.[3]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 30% ethyl acetate in hexanes as the eluent) until the starting material spot is no longer visible.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated aqueous NaHCO₃ solution (1 x volume), and brine (1 x volume).[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product (often an oil or solid) by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[6]
Visualizations
// Nodes Reactants [label="1. Combine Reactants\n(N-Boc-ethanolamine, Base, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Addition [label="2. Add TsCl at 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="3. Stir at Room Temp\n(Monitor by TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="4. Aqueous Workup\n(Wash with Acid/Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="5. Purify\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="6. Final Product", shape=ellipse, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Reactants -> Addition [label="Cool"]; Addition -> Reaction [label="Warm"]; Reaction -> Workup [label="Quench"]; Workup -> Purification [label="Dry & Concentrate"]; Purification -> Product; } dot Caption: A typical experimental workflow for the synthesis.
// Nodes start [label="Reaction Complete", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_tlc [label="Analyze Crude TLC", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
clean [label="Clean Reaction:\nDominant Product Spot", fillcolor="#34A853", fontcolor="#FFFFFF"]; sm_present [label="Significant Starting\nMaterial Remains", fillcolor="#EA4335", fontcolor="#FFFFFF"]; byproducts [label="Multiple Byproduct Spots", fillcolor="#EA4335", fontcolor="#FFFFFF"];
proceed [label="Proceed to Purification", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
action1 [label="Action:\n- Check TsCl Quality\n- Increase Reaction Time\n- Re-run with Fresh Reagents", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; action2 [label="Action:\n- Check Reaction Temp (start at 0°C)\n- Optimize Workup Procedure\n- Optimize Chromatography", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> check_tlc; check_tlc -> clean [label="Clean?"]; check_tlc -> sm_present [label="Unreacted SM?"]; check_tlc -> byproducts [label="Byproducts?"];
clean -> proceed; sm_present -> action1; byproducts -> action2; } dot Caption: A decision tree for troubleshooting common issues.
References
- 1. CAS#:192132-77-7 | 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)ethyl 4-methylbenzenesulfonate | Chemsrc [chemsrc.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Boc Deprotection of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Boc deprotection of 2-((tert-butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc deprotection of this compound derivatives. Each problem is followed by potential causes and recommended solutions.
Issue 1: Incomplete or Slow Deprotection
Question: My Boc deprotection is sluggish or stalls before completion, even with standard acidic conditions. What could be the cause, and how can I drive the reaction to completion?
Potential Causes:
-
Insufficient Acid Strength or Concentration: The acidic reagent may not be potent enough or may be too dilute to efficiently cleave the Boc group. This can be particularly true for sterically hindered or electron-deficient amines.[1]
-
Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly slow down the deprotection rate.[1]
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid.[1][2]
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and incomplete reaction.[3]
Solutions:
-
Increase Acid Concentration or Temperature: Gradually increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA).[4] If the reaction is being conducted at a low temperature, allowing it to warm to room temperature can be effective.[1][2]
-
Switch to a Stronger Acid: If increasing concentration is not effective, consider switching to a stronger acid system, such as 4M HCl in dioxane.[1][2]
-
Prolong Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS.[2][4]
-
Optimize Solvent: Ensure the substrate is fully dissolved. If solubility is an issue, consider alternative solvents in which the starting material is more soluble.
Issue 2: Formation of Side Products
Question: I am observing unexpected side products in my reaction mixture. What are the likely side reactions, and how can I minimize them?
Potential Causes:
-
Alkylation by tert-Butyl Cation: The primary cause of side product formation is the generation of a reactive tert-butyl cation upon cleavage of the Boc group.[4][5] This electrophile can alkylate nucleophilic sites on the substrate or solvent.[2][5]
-
Cleavage of the Tosylate Group: While generally stable to acidic conditions used for Boc deprotection, prolonged exposure to very strong acids or high temperatures could potentially lead to cleavage of the tosyl group.[2]
-
Reaction with Solvent: Some solvents can react under strongly acidic conditions. For example, ethers like THF or dioxane can be cleaved by strong acids to form chloro-alcohols, which are potential genotoxic impurities (PGIs).[6]
Solutions:
-
Use Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[4][7] The choice of scavenger depends on the specific functionalities present in your molecule.
-
Milder Deprotection Conditions: If the substrate is sensitive, explore milder acidic conditions. This could involve using a lower concentration of a strong acid or switching to a weaker acid system.[2]
-
Optimize Reaction Time and Temperature: Avoid unnecessarily long reaction times or elevated temperatures to minimize the potential for side reactions.[2]
-
Solvent Selection: Choose a solvent that is stable under the reaction conditions. Greener alternatives to dichloromethane and 1,4-dioxane, such as ketones, esters, or ethers like 2-MeTHF, can be considered, but their stability with strong acids should be verified.[6]
Issue 3: Low Yield of Deprotected Product
Question: My reaction appears to go to completion, but I am getting a low yield of the final product after workup. What could be the reason for this?
Potential Causes:
-
Product Loss During Workup: The deprotected amine is often a salt (e.g., trifluoroacetate or hydrochloride) and may be water-soluble.[2] Aqueous washes during workup can lead to significant product loss.
-
Instability of the Free Amine: The deprotected free amine may be less stable than its Boc-protected precursor.[2]
-
Incomplete Extraction: If the product is a salt, it may not be efficiently extracted into an organic solvent.
Solutions:
-
Avoid Aqueous Washes Initially: If possible, avoid aqueous washes until the amine is in a protected or neutral form.[2]
-
Lyophilization: For highly polar amine salts, lyophilization can be an effective method for isolation.[2]
-
Direct Use or Salt Storage: It is often best to use the deprotected product immediately in the next synthetic step.[2] Alternatively, store it as a stable salt.
-
Careful Neutralization and Extraction: If a basic workup is necessary, carefully neutralize the reaction mixture with a base like saturated aqueous sodium bicarbonate and extract with a suitable organic solvent.[8][9] Be aware that some esters may be sensitive to basic conditions.[9]
Issue 4: Difficulty with Product Purification
Question: I am having trouble purifying the deprotected amine salt. What are some strategies to improve purification?
Potential Causes:
-
Oily Product: Trifluoroacetate (TFA) salts are often oily and difficult to crystallize, making purification by recrystallization challenging.[10][11]
-
Co-elution with Impurities: Side products or residual starting material may co-elute with the desired product during chromatography.
Solutions:
-
Formation of a Crystalline Salt: Consider using HCl in dioxane for the deprotection, as the resulting hydrochloride salt is often a crystalline solid, which can aid in purification by recrystallization.[10][11]
-
Chromatography on Silica Gel: If the amine is not excessively polar, purification by column chromatography on silica gel may be possible. A mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol can help to prevent streaking.
-
Ion-Exchange Chromatography: For highly polar compounds, ion-exchange chromatography can be a powerful purification technique.
-
Use of a Basic Resin: A basic resin, such as Amberlyst A21, can be used to neutralize the acid and capture the product, which can then be eluted. This can be an alternative to an aqueous workup.[9]
Frequently Asked Questions (FAQs)
Q1: What is the primary acidic liability of this compound derivatives?
A1: The primary site of instability under acidic conditions is the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is designed to be labile to acid and is readily cleaved to reveal the free amine.[2]
Q2: Are the tosylate and ester functionalities stable to the acidic conditions used for Boc deprotection?
A2: Generally, both the tosylate and the ester linkages are more stable than the Boc group under standard acidic deprotection conditions.[2] However, prolonged exposure to very strong acids and high temperatures can potentially lead to cleavage of the ester bond or hydrolysis of the tosyl group.[2]
Q3: What are the expected products of acidic treatment?
A3: The primary and expected products are the deprotected amine (in the form of its corresponding salt, e.g., trifluoroacetate or hydrochloride), isobutylene, and carbon dioxide.[2]
Q4: What are some common acidic reagents used for Boc deprotection?
A4: The most common reagents are trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane, methanol, or ethyl acetate.[10]
Q5: When should I use TFA versus HCl for Boc deprotection?
A5: The choice between TFA and HCl often depends on the specific substrate and the desired salt form of the final product.[10] TFA is a strong acid that provides rapid deprotection, but the resulting TFA salt can be oily.[10][11] HCl in dioxane is also very effective and often yields a crystalline hydrochloride salt, which can be easier to handle and purify.[10][11]
Q6: What are scavengers and when should I use them?
A6: Scavengers are reagents added to the reaction mixture to "trap" the reactive tert-butyl cations generated during deprotection, thus preventing them from reacting with nucleophilic sites on your substrate.[7] Their use is crucial when working with molecules containing sensitive functional groups like indoles (tryptophan), thioethers (methionine), or thiols (cysteine).[4]
Q7: Are there milder alternatives to strong acids for Boc deprotection?
A7: Yes, for substrates that are sensitive to strong acids, several milder methods can be employed, including using aqueous phosphoric acid or oxalyl chloride in methanol.[3][7]
Q8: Can the Boc group be removed without using acid?
A8: Yes, non-acidic methods are available, which can be beneficial for highly acid-sensitive molecules. These include thermal deprotection by heating in a suitable solvent or catalyst-free deprotection by refluxing in water for certain substrates.[7]
Quantitative Data Summary
The following table summarizes key quantitative and qualitative differences between the two most common reagents for Boc deprotection.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM)[10] | 4M in Dioxane; 1M-4M in various organic solvents (MeOH, EtOAc)[10] |
| Reaction Time | Generally fast, from 30 minutes to a few hours at room temperature.[10] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[10] |
| Yield | Typically high to quantitative.[10] | Typically high to quantitative.[10] |
| Product Purity | Generally high, but the resulting TFA salt can sometimes be oily or difficult to crystallize.[10] | Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[10] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups.[10] | Can offer better selectivity in some cases, especially when used in a controlled manner. |
| Workup | Often requires co-evaporation with a solvent like toluene to remove residual TFA. Neutralization can be challenging with sensitive substrates.[1] | Volatiles can be removed under reduced pressure. The resulting hydrochloride salt is often precipitated and collected by filtration. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol is a general method for the removal of a Boc group from an amine using a solution of trifluoroacetic acid in dichloromethane.[10]
Materials:
-
Boc-protected this compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution (optional, for workup)
-
Brine (optional, for workup)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., at a concentration of 0.1 M).
-
Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[10] The addition can be done at 0 °C to control any exothermic reaction, then allowed to warm to room temperature.
-
Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to a few hours).[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To remove residual TFA, co-evaporate with a solvent like toluene (3 times).[1]
-
The resulting amine TFA salt can often be used directly in the next step.
-
(Optional) For isolation of the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol is a common alternative to TFA and often provides a crystalline hydrochloride salt of the deprotected amine.[7]
Materials:
-
Boc-protected this compound derivative
-
4M HCl in 1,4-dioxane
-
Methanol or Ethyl Acetate (optional, as co-solvent)
-
Diethyl ether (for precipitation)
-
Standard laboratory glassware
Procedure:
-
Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane. A co-solvent like methanol or ethyl acetate can be added to improve solubility.
-
Stir the mixture at room temperature for 1-12 hours or until the reaction is complete as monitored by TLC or LC-MS.[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt can often be precipitated by the addition of diethyl ether.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for Boc deprotection.
Caption: Boc deprotection chemical reaction pathway.
Caption: Relationship between problems and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Coupling Reactions with 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions with 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (CAS 158690-56-3), also known as N-Boc-2-aminoethyl tosylate, is a bifunctional molecule commonly used in organic synthesis. It contains a Boc-protected amine and a tosylate group. The tosylate is an excellent leaving group, making the molecule an effective electrophile for alkylating various nucleophiles. Its primary application is as a linker or spacer, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
Q2: What types of nucleophiles can be coupled with this reagent?
A2: This reagent is versatile for the alkylation of a wide range of nucleophiles under appropriate basic conditions. Common examples include:
-
O-alkylation: Phenols and alcohols.
-
N-alkylation: Primary and secondary amines, anilines, and nitrogen-containing heterocycles (e.g., pyrazoles, imidazoles).
-
S-alkylation: Thiols.
Q3: How stable is the Boc protecting group during the coupling reaction?
A3: The tert-butoxycarbonyl (Boc) group is generally stable under the basic and nucleophilic conditions required for the alkylation reaction. It is designed to be orthogonal to these conditions. However, it is sensitive to strong acids and can be removed post-coupling, typically using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.
Q4: What are the main competing reactions to be aware of?
A4: The primary competing reactions are over-alkylation (especially with primary amines, leading to dialkylated products), and elimination (E2) reactions, which can be favored by high temperatures and sterically hindered, non-nucleophilic bases. For primary amines, careful control of stoichiometry is crucial to favor mono-alkylation.
Troubleshooting Guides
This section addresses specific issues that may arise during coupling reactions, offering potential causes and actionable solutions.
Issue 1: Low to No Product Formation
| Potential Cause | Recommended Solution(s) |
| Inadequate Base Strength/Solubility | The chosen base may be too weak to deprotonate the nucleophile effectively, or it may be insoluble in the reaction solvent. For phenols and thiols, bases like K₂CO₃ or Cs₂CO₃ are often sufficient. For less acidic nucleophiles like pyrazoles or thiols requiring stronger activation, consider stronger bases like sodium hydride (NaH). Ensure the base is finely powdered and well-stirred. |
| Poor Nucleophile Reactivity | The nucleophile may be sterically hindered or electronically deactivated. Increasing the reaction temperature may help, but monitor for decomposition. If possible, switch to a less hindered or more electron-rich analogue of the nucleophile. |
| Poor Reagent Quality | The tosylate reagent may have degraded due to moisture. Store it in a desiccator and handle it under an inert atmosphere. Ensure solvents are anhydrous, as water can hydrolyze the tosylate and deactivate strong bases like NaH. |
| Suboptimal Reaction Temperature | The reaction may be too slow at room temperature. Gradually increase the temperature (e.g., to 50-100 °C) while monitoring the reaction by TLC or LC-MS to avoid side reactions. |
Issue 2: Formation of Multiple Products (Over-alkylation)
| Potential Cause | Recommended Solution(s) |
| Incorrect Stoichiometry (for primary amines) | The primary amine can be alkylated twice. Use a slight excess of the amine relative to the tosylate (e.g., 1.2-1.5 equivalents) to favor mono-alkylation. Alternatively, add the tosylate solution slowly to the solution of the amine and base. |
| High Reactivity of Mono-alkylated Product | The mono-alkylated product may be more nucleophilic than the starting amine, leading to a second alkylation. Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first. |
| High Concentration | High concentrations can favor bimolecular side reactions. Try running the reaction at a lower concentration. |
Issue 3: Formation of Elimination Byproduct
| Potential Cause | Recommended Solution(s) |
| Sterically Hindered Base | Strong, bulky bases (e.g., potassium tert-butoxide) can preferentially act as bases rather than promoting nucleophilic attack, leading to E2 elimination. Use a less hindered base like K₂CO₃, Cs₂CO₃, or NaH. |
| High Reaction Temperature | Elimination reactions are often favored at higher temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor progress closely and stop the reaction as soon as the starting material is consumed. |
Data Presentation: Reaction Condition Comparison
The following tables summarize quantitative data from successful coupling reactions with this compound, providing a baseline for optimization.
Table 1: N-Alkylation of a Heterocycle
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodopyrazole | Cs₂CO₃ | DMA | 100 | 1 | 80 | [1] |
Table 2: O-Alkylation of a Phenol
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Naphthol | K₂CO₃ | Acetonitrile | 80 | 12 | 94.8 | [2] |
Table 3: S-Alkylation of Thiols
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl thioglycolate | NaH | THF | 20 | 20 | Not stated | [3] |
| Potassium ethanethioate | K₂CO₃ | DMSO | 15 | 2 | Not stated | [4] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Pyrazoles
This protocol is a general guideline for the N-alkylation of a pyrazole derivative.[1]
-
Preparation: In a reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), combine the pyrazole (1.0 eq.), cesium carbonate (Cs₂CO₃, 1.5-2.0 eq.), and this compound (1.1 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA) to achieve a concentration of approximately 0.1-0.2 M.
-
Reaction: Stir the mixture at 100 °C for 1 hour or until TLC/LC-MS analysis indicates complete consumption of the starting pyrazole.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for O-Alkylation of Phenols
This protocol provides a general method for the O-alkylation of a phenolic compound like 1-naphthol.[2]
-
Preparation: To a round-bottom flask under an inert atmosphere, add the phenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0-3.0 eq., finely powdered), and anhydrous acetonitrile.
-
Reagent Addition: Add this compound (1.2 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours or until reaction completion is confirmed by TLC/LC-MS.
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash sequentially with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the product via column chromatography.
Protocol 3: General Procedure for S-Alkylation of Thiols
This protocol is adapted for the S-alkylation of a thiol using a strong base.[3]
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solvent.
-
Nucleophile Addition: Slowly add a solution of the thiol (1.0 eq.) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes.
-
Electrophile Addition: Add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 20 hours or until completion is verified by TLC/LC-MS.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the mixture with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.
Visualized Workflows
Caption: General experimental workflow for coupling reactions.
Caption: Troubleshooting logic for low-yield reactions.
References
Removal of tosylate byproducts in reactions with 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate. The focus is on the effective removal of tosylate-containing byproducts generated during its use in N-alkylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of reaction mixtures containing the desired N-alkylated product and tosylate byproducts.
Problem 1: Persistent acidic impurities in the product after workup.
-
Possible Cause: Incomplete removal of p-toluenesulfonic acid (TsOH), a common byproduct.
-
Solution: Employ a basic aqueous wash. The most effective method is to wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution.[1] This deprotonates the sulfonic acid, forming the corresponding salt, which is highly soluble in the aqueous layer and thus easily separated.[1]
Problem 2: Unreacted starting material (this compound) remains in the final product.
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Possible Cause: Incomplete reaction or use of insufficient nucleophile.
-
Solution:
-
Reaction Monitoring: Ensure the reaction has gone to completion using a suitable monitoring technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stoichiometry: Consider increasing the equivalents of the nucleophile.
-
Purification: Flash column chromatography is a standard and effective technique for separating the desired product from unreacted starting material. The polarity difference between the starting material and the typically more polar product often allows for straightforward separation.[1]
-
Problem 3: Difficulty in removing both unreacted tosyl chloride (if applicable) and p-toluenesulfonic acid.
-
Possible Cause: Complex mixture of byproducts requiring a multi-step purification strategy.
-
Solution: A combination of methods is often most effective.
-
Aqueous Workup: Begin with a basic aqueous wash (e.g., saturated NaHCO₃) to remove the majority of TsOH.[1]
-
Scavenger Resins: For removal of excess electrophiles like tosyl chloride, amine-functionalized scavenger resins can be employed. The resin reacts with the tosyl chloride, and the resulting bound byproduct is removed by simple filtration.[1]
-
Chromatography: Follow with flash column chromatography to separate the desired product from any remaining impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common tosylate byproducts in reactions with this compound?
A1: The most common tosylate byproduct is p-toluenesulfonic acid (TsOH) or its corresponding salt (tosylate anion).[1] This is formed as a leaving group during the nucleophilic substitution reaction. If the reaction is a tosylation to prepare the starting material itself, unreacted tosyl chloride (TsCl) could also be present.[1]
Q2: How can I effectively remove p-toluenesulfonic acid (TsOH) from my organic reaction mixture?
A2: p-Toluenesulfonic acid is a strong acid and is highly soluble in polar solvents like water.[1][2] The most common and effective method for its removal is a basic aqueous wash.[1]
-
Method: During the workup, wash the organic layer containing your product with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This converts TsOH into its sodium salt, which is readily extracted into the aqueous layer.
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Procedure:
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Transfer the reaction mixture to a separatory funnel.
-
Add the organic solvent used for extraction (e.g., ethyl acetate, dichloromethane).
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Add the basic aqueous solution.
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Shake the funnel, venting frequently to release any pressure from CO₂ evolution (if using bicarbonate).
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Allow the layers to separate and drain the aqueous layer.
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Repeat the wash if necessary, followed by a brine wash to help remove residual water from the organic layer.[1]
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Q3: Is recrystallization a viable method for purifying my product from tosylate byproducts?
A3: Yes, recrystallization can be a highly effective purification method if your desired product is a solid.[1] The success of this technique depends on finding a solvent system where your product has high solubility at elevated temperatures but low solubility at cooler temperatures, while the tosylate byproducts remain dissolved.[1]
Q4: When should I consider using scavenger resins for purification?
A4: Scavenger resins are an excellent choice for removing excess reagents, such as unreacted tosyl chloride.[1] They are particularly useful when:
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The excess reagent has similar chromatographic properties to your product, making column chromatography difficult.
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You want to avoid an aqueous workup.
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You are working on a small scale and want to minimize product loss. Amine-functionalized silica gels are effective for scavenging excess TsCl.[1]
Data Presentation
Table 1: Comparison of Common Purification Methods for Tosylate Byproduct Removal
| Purification Method | Target Byproduct(s) | Advantages | Disadvantages |
| Basic Aqueous Wash | p-Toluenesulfonic acid (TsOH) | Simple, fast, and inexpensive. Highly effective for acidic byproducts.[1] | May not remove non-acidic byproducts. Can be problematic if the desired product is base-sensitive or water-soluble. |
| Flash Column Chromatography | Multiple byproducts (TsOH, unreacted starting material) | Highly effective for separating compounds with different polarities.[1] Adaptable to a wide range of products. | Can be time-consuming and requires larger volumes of solvent. Potential for product loss on the column. |
| Recrystallization | Various impurities | Can provide very pure material.[1] Scalable. | Only suitable for solid products. Requires finding an appropriate solvent system. Can result in lower yields. |
| Scavenger Resins | Excess electrophilic reagents (e.g., TsCl) | High selectivity for the target byproduct.[1] Simple filtration-based removal. | Can be more expensive than other methods. Requires stirring for a period of time for the reaction to complete.[1] |
Experimental Protocols
Protocol 1: General Procedure for Basic Aqueous Wash
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Quenching: Cool the reaction mixture to room temperature. If the reaction is exothermic, cool to 0 °C.
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Extraction: Transfer the reaction mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Washing: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any generated CO₂.[1]
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Separation: Allow the layers to separate and discard the lower aqueous layer.
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Repeat: Repeat the wash with NaHCO₃ solution if necessary (e.g., if the aqueous layer is still acidic to pH paper).
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Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of water.[1]
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: General Procedure for Purification using a Scavenger Resin
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Resin Addition: To the completed reaction mixture (after cooling to room temperature), add an amine-functionalized scavenger resin (typically 2-4 equivalents relative to the excess tosylating agent).[1]
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Agitation: Stir or shake the resulting slurry at room temperature. The required time can range from 1 to 24 hours. Monitor the disappearance of the excess tosylating agent by TLC.[1]
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Filtration: Once the tosylating agent is consumed, filter the mixture through a pad of celite or a fritted funnel to remove the resin.[1]
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Rinsing and Concentration: Rinse the resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now free of the excess tosylating agent.[1]
Visualizations
Caption: Workflow for Tosylate Byproduct Removal via Basic Aqueous Wash.
Caption: Troubleshooting Logic for Purification of N-Alkylation Reactions.
References
Preventing racemization in reactions with chiral 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and maintain stereochemical purity in your reactions.
Troubleshooting Guides
Issue 1: Significant Racemization Observed in the Product
You've performed a nucleophilic substitution on a chiral N-Boc-2-aminoethyl tosylate and subsequent analysis (e.g., by chiral HPLC) reveals a partial or complete loss of enantiomeric purity.
Possible Causes and Solutions
| Possible Cause | Explanation | Recommended Action |
| Reaction Temperature is Too High | Higher temperatures can provide sufficient energy to overcome the activation barrier for racemization pathways, such as enolate formation or SN1-type processes.[1] | Lower the reaction temperature. Consider running the reaction at 0 °C, -20 °C, or even cryogenic temperatures to minimize racemization.[1] |
| Inappropriate Solvent Choice | Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for SN2 reactions.[2] However, some polar aprotic solvents can still promote racemization depending on the specific substrate and base used. Polar protic solvents (e.g., ethanol, methanol) can stabilize carbocation-like intermediates, favoring SN1 pathways that lead to racemization. | Screen a range of polar aprotic solvents such as THF, acetonitrile, or acetone. If a protic solvent must be used, consider a less polar one or a mixture with an aprotic solvent. |
| Strongly Basic Reaction Conditions | The presence of a strong, non-nucleophilic base can deprotonate the α-carbon to the nitrogen, leading to the formation of an achiral enolate intermediate and subsequent racemization. The Boc-protecting group can increase the acidity of the N-H proton, but deprotonation at the adjacent carbon can still be a risk with strong bases. | Use a weaker, non-nucleophilic base if a base is required. Alternatively, use a nucleophile that is also basic enough to drive the reaction without an additional strong base. For example, using the nucleophile as its salt (e.g., sodium azide) may be sufficient. |
| Prolonged Reaction Time | Extended exposure of the product to the reaction conditions, especially at elevated temperatures or in the presence of a base, can lead to gradual racemization. | Monitor the reaction closely using techniques like TLC or LC-MS. Work up the reaction as soon as the starting material is consumed to minimize the product's exposure to potentially racemizing conditions.[1] |
| SN1 Character in the Reaction | If the reaction proceeds through a partial or full SN1 mechanism, a planar carbocation intermediate is formed, which can be attacked from either face by the nucleophile, leading to racemization.[3] This is more likely with secondary tosylates or under conditions that favor carbocation formation (polar protic solvents). | Employ conditions that strongly favor an SN2 mechanism: use a polar aprotic solvent, a good, non-bulky nucleophile, and the lowest effective temperature. |
Troubleshooting Workflow for Racemization
References
Stability of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate under acidic and basic conditions
Technical Support Center: 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
Welcome to the technical support center for this compound (Boc-aminoethyl tosylate). This guide provides essential information for researchers, scientists, and drug development professionals on the stability and handling of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: This molecule has two key functional groups that dictate its reactivity:
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N-Boc (tert-Butoxycarbonyl) group: This is an acid-labile protecting group for the primary amine.
-
Tosylate (-OTs) group: This is an excellent leaving group, making the ethyl group susceptible to nucleophilic attack.
The stability and reaction pathway depend entirely on whether the conditions are acidic or basic/nucleophilic.
Q2: Is the compound stable under acidic conditions?
A2: No. The tert-butoxycarbonyl (Boc) protecting group is specifically designed to be removed under acidic conditions.[1][2] Exposing the compound to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will cleave the Boc group, yielding the corresponding ammonium salt.[3][4] This is a standard deprotection strategy in organic synthesis.[5]
Q3: Is the compound stable under basic conditions?
A3: The N-Boc group is generally stable under basic and nucleophilic conditions.[6] However, the tosylate group is an excellent leaving group, making the primary carbon it is attached to highly electrophilic.[7] Therefore, the compound will readily react with bases and nucleophiles via substitution (S(_N)2) or elimination reactions. It is not stable in the presence of even mild nucleophiles or bases.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, the compound should be stored in a cool, dry place, typically at 2-8°C, and protected from light and moisture.[8]
Troubleshooting Guides
Issue 1: Unexpected Deprotection of the Boc Group
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Symptom: Analysis of your reaction mixture (e.g., by TLC or LC-MS) shows the appearance of a more polar spot corresponding to the free amine, and loss of the starting material, even though you did not intend to remove the Boc group.
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Probable Cause: The reaction or workup conditions are too acidic. This can be caused by:
-
Use of acidic reagents or catalysts.
-
Acidic impurities in solvents or other reagents.
-
Workup procedures involving an acid wash (e.g., washing with aqueous HCl).
-
-
Solution:
-
Ensure all reagents and solvents are neutral or basic.
-
If an acidic catalyst is required for another part of the molecule, consider if a different, non-acid-labile protecting group is more appropriate for your synthetic strategy.
-
During workup, use a neutral or mildly basic wash (e.g., water or saturated sodium bicarbonate solution) instead of an acid wash.
-
Issue 2: Degradation or Unwanted Side Products Under Basic/Nucleophilic Conditions
-
Symptom: When reacting the compound with a nucleophile, you observe low yield of the desired product and/or the formation of multiple side products.
-
Probable Causes & Solutions:
-
Hydrolysis of the Tosylate: If water is present in the reaction, it can act as a nucleophile, hydrolyzing the tosylate back to the corresponding alcohol (N-Boc-ethanolamine).
-
Solution: Ensure your reaction is performed under strictly anhydrous (dry) conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
-
Intramolecular Cyclization: If the Boc group is prematurely removed, the resulting free amine can act as an internal nucleophile, attacking the tosylate-bearing carbon to form a cyclic by-product (N-Boc-aziridine, which may not be stable, or the deprotected aziridinium salt). While less likely with the Boc group intact, it's a potential pathway if any deprotection occurs.
-
Solution: Maintain a non-acidic environment to keep the Boc group intact. Run the reaction at the lowest effective temperature to minimize side reactions.
-
-
Elimination Reaction: Strong, sterically hindered bases can promote E2 elimination to form an enamine derivative, though this is generally less favored for primary tosylates compared to substitution.
-
Solution: Use a non-hindered, potent nucleophile rather than a strong, non-nucleophilic base if substitution is the desired outcome.
-
-
Stability Summary
The stability of the two key functional groups under different conditions is summarized below.
| Condition | N-Boc Group Stability | Tosylate Group Stability | Primary Reaction Pathway |
| Strong Acid (e.g., TFA, HCl) | Labile [2] | Stable | Cleavage of the Boc group to yield the free amine.[3] |
| Strong Base (e.g., NaOH, t-BuOK) | Stable [6] | Reactive | S(N)2 substitution or E2 elimination. |
| Nucleophiles (e.g., NaN(_3), NaCN) | Stable [6] | Reactive | S(_N)2 substitution.[9] |
| Aqueous/Neutral | Stable | Slowly hydrolyzes | Slow hydrolysis of the tosylate. |
Experimental Protocols
Protocol 1: Acidic Deprotection of the N-Boc Group
This protocol describes the standard procedure for removing the Boc protecting group.
Reagents and Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
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Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 eq) to the stirred solution.
-
Remove the ice bath and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Carefully neutralize the residue by dissolving it in ethyl acetate and washing with saturated NaHCO(_3) solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo to obtain the deprotected amine tosylate salt or free amine, depending on the workup.
Protocol 2: Nucleophilic Substitution of the Tosylate Group (Example: Azide Substitution)
This protocol illustrates a typical S(_N)2 reaction using the tosylate as a leaving group.
Reagents and Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN(_3)) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water & Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the tosylate compound (1.0 eq) in anhydrous DMF.[9]
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 3-6 hours.[9] Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield the crude product, 2-((tert-Butoxycarbonyl)amino)ethyl azide.
-
Purify the crude product by column chromatography if necessary.
Visualized Reaction Pathways
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Caption: Potential reaction pathways under basic or nucleophilic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. biosynce.com [biosynce.com]
- 9. benchchem.com [benchchem.com]
Work-up procedures for reactions involving 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
Welcome to the technical support center for 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this versatile reagent.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the work-up of reactions involving this compound, typically in its role as an electrophile in alkylation reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is contaminated with unreacted starting material (nucleophile). | - Insufficient reaction time or temperature.- Nucleophile is not sufficiently reactive. | - Monitor the reaction by TLC to ensure completion.- Increase the reaction temperature or prolong the reaction time.- If the nucleophile is an amine, consider adding a non-nucleophilic base like triethylamine or DIEA to facilitate the reaction. |
| Product is contaminated with p-toluenesulfonic acid or its salt. | - Hydrolysis of the tosylate starting material or byproduct tosylates.- Incomplete removal during aqueous work-up. | - Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove acidic impurities.[1] |
| Partial or complete loss of the Boc protecting group. | - Exposure to acidic conditions during work-up (e.g., acidic washes).- High reaction temperatures, especially in solvents like DMF, which can hydrolyze to form acidic byproducts.[2] | - Maintain neutral or slightly basic conditions during the work-up. Use saturated sodium bicarbonate or water for aqueous washes instead of acidic solutions.- If using DMF at elevated temperatures, ensure it is freshly distilled and dry to minimize hydrolysis.[2]- Consider performing the reaction at a lower temperature for a longer duration. |
| Formation of a white precipitate during work-up. | - Precipitation of tosylate salts (e.g., pyridinium tosylate if pyridine is used as a base in the preceding step).- Precipitation of the product if its solubility is low in the work-up solvent. | - For tosylate salt precipitates, wash thoroughly with water to dissolve the salt.- If the product is precipitating, consider using a different solvent system for the extraction or increasing the volume of the solvent. |
| Difficulty in separating the product from byproducts by column chromatography. | - Byproducts have similar polarity to the desired product. | - Optimize the solvent system for column chromatography by testing various mixtures of polar and non-polar solvents using TLC.- For amine-containing products or byproducts that cause streaking on silica gel, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve separation.[3] |
| Emulsion formation during aqueous extraction. | - Presence of polar solvents or amphiphilic molecules. | - Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for an alkylation reaction using this compound?
A1: A general work-up procedure involves quenching the reaction, followed by an extractive work-up. After the reaction is complete (as monitored by TLC), the mixture is typically diluted with an organic solvent like ethyl acetate or dichloromethane. The organic phase is then washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any acidic byproducts like p-toluenesulfonic acid), and finally with brine to aid in drying. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then typically purified by silica gel column chromatography.
Q2: How can I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is a common method to monitor the reaction's progress.[4][5][6] Spot the reaction mixture alongside the starting materials on a TLC plate. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting materials and the product. The reaction is considered complete when the spot corresponding to the limiting reagent has disappeared. The spots can be visualized using a UV lamp (as the tosyl group is UV active) or by staining with a suitable reagent like potassium permanganate.[4]
Q3: My product seems to be water-soluble. How should I adjust my work-up?
A3: If your product exhibits significant water solubility, repeated extractions of the aqueous layer with an organic solvent (e.g., 3-4 times) are recommended to maximize the recovery of your product. Using brine in the final wash can also help to "salt out" the organic product from the aqueous phase.
Q4: I suspect the Boc group is being cleaved during my reaction or work-up. How can I confirm this and prevent it?
A4: Boc deprotection can be confirmed by NMR spectroscopy (disappearance of the tert-butyl signal) or mass spectrometry. To prevent this, avoid acidic conditions during the work-up. If the reaction conditions themselves are causing deprotection (e.g., high temperatures), try running the reaction at a lower temperature for a longer period. The Boc group is generally stable to basic conditions and nucleophiles.[1]
Q5: What are some common side reactions to be aware of?
A5: Besides potential Boc deprotection, a common side reaction is the elimination of the tosylate group to form an alkene, especially with sterically hindered or strong bases at elevated temperatures. Another possibility is the reaction of the nucleophile at the tosyl sulfur atom, though this is less common.
Experimental Protocols
General Protocol for N-Alkylation and Work-Up
This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with this compound.
-
Reaction Setup: In a round-bottom flask, dissolve the amine nucleophile (1.0 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile, DMF, or THF).
-
Addition of Electrophile: Add this compound (1.0-1.2 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or an elevated temperature as required. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel and wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Standard extractive work-up workflow.
References
Technical Support Center: Analytical Methods for Reactions with 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring and troubleshooting reactions involving 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor reactions with this compound?
A1: The most common and effective techniques for monitoring reactions involving this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is excellent for quick, qualitative checks of reaction progress. HPLC provides quantitative data on the consumption of starting materials and formation of products. NMR spectroscopy offers detailed structural information to confirm the identity of products and intermediates.
Q2: How does the polarity of the starting material, this compound, compare to its likely products?
A2: Due to the presence of the polar tosylate group and the Boc-protected amine, the starting material is moderately polar. In a typical nucleophilic substitution reaction where the tosylate is displaced by a less polar group, the product will likely be less polar and thus have a higher Retention Factor (Rf) on a normal-phase TLC plate. Conversely, if the Boc group is removed, the resulting free amine will be significantly more polar, leading to a lower Rf value.
Q3: Can I use mass spectrometry to monitor my reaction?
A3: Yes, mass spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful tool. It can help identify the molecular weights of the starting material, product, and any byproducts, confirming the progress and cleanliness of the reaction.
Troubleshooting Guides
Problem 1: My TLC plate shows multiple unexpected spots in my nucleophilic substitution reaction.
-
Possible Cause: Incomplete reaction, leading to the presence of starting material.
-
Solution: Ensure your reaction has been allowed to proceed for a sufficient amount of time. If the starting material persists, consider increasing the reaction temperature or adding more of the nucleophile.
-
Possible Cause: Decomposition of the starting material or product. Tosylates can be sensitive to certain conditions.
-
Solution: Verify the stability of your compound under the reaction conditions. It may be necessary to use milder bases or lower reaction temperatures.
-
Possible Cause: Presence of side reactions. A common side reaction is elimination instead of substitution, especially with hindered bases.
-
Solution: Use a non-hindered, non-nucleophilic base if an external base is required. Analyze the side products by LC-MS or NMR to identify their structures and adjust your reaction conditions accordingly.
Problem 2: The ¹H NMR spectrum of my reaction mixture is complex and difficult to interpret.
-
Possible Cause: The presence of both starting material and product.
-
Solution: Compare the spectrum to a reference spectrum of your starting material. Look for the appearance of new signals corresponding to your expected product and the diminishing signals of the starting material. Key signals to monitor are the aromatic protons of the tosyl group and the protons adjacent to the nitrogen and the tosylate oxygen.
-
Possible Cause: The presence of residual solvent or impurities from reagents.
-
Solution: Identify common solvent peaks (e.g., from ethyl acetate, dichloromethane). Ensure all reagents are pure before use. An NMR of your starting material before the reaction can serve as a baseline.
Problem 3: My HPLC analysis shows a broad peak for my product, or the retention time is inconsistent.
-
Possible Cause: Poor solubility of the compound in the mobile phase.
-
Solution: Adjust the composition of your mobile phase. For reverse-phase HPLC, increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) can improve the peak shape for less polar compounds.
-
Possible Cause: On-column degradation, especially if using an acidic mobile phase additive like trifluoroacetic acid (TFA) which can slowly cleave the Boc group.[1]
-
Solution: Minimize the concentration of TFA (0.05-0.1% is typical) or consider using a less acidic additive like formic acid.[1] If possible, neutralize and freeze fractions immediately after collection to prevent further degradation.[1]
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel-coated TLC plates (e.g., Silica Gel 60 F254).
-
Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). On the baseline of the TLC plate, spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture).
-
Elution: Develop the plate in a sealed chamber with an appropriate solvent system. A common starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).
-
Visualization: Visualize the spots under UV light (254 nm). If the compounds are not UV-active, use a staining solution such as potassium permanganate or ninhydrin (especially useful for detecting the de-Boc'd amine).
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The Rf value of the product will depend on its polarity relative to the starting material.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase HPLC system with a C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase.
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (initial conditions) and filter through a 0.22 µm syringe filter.
-
Injection and Detection: Inject 5-10 µL of the sample and monitor the elution profile using a UV detector at a wavelength where the tosyl group absorbs (around 254 nm).
-
Analysis: The retention time of the starting material will be longer than that of a less polar product. Quantify the reaction progress by integrating the peak areas of the starting material and the product.
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
-
Sample Preparation: Take an aliquot of the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Starting Material: Identify the characteristic peaks for this compound.
-
Product: Look for the disappearance of starting material peaks and the appearance of new signals. For a substitution product, the signals for the ethyl protons will shift. For a deprotection product, the large singlet for the Boc group will disappear.
-
Integration: Use the integration of the peaks to determine the relative amounts of starting material and product.
-
Data Presentation
Table 1: Typical TLC Parameters for Reaction Monitoring
| Compound Type | Typical Mobile Phase (EtOAc/Hexanes) | Expected Rf | Visualization |
| Starting Material | 30:70 | ~0.4 | UV, KMnO₄ |
| Substitution Product (less polar) | 30:70 | > 0.4 | UV, KMnO₄ |
| Deprotection Product (more polar) | 50:50 | < 0.2 | Ninhydrin, KMnO₄ |
Table 2: Representative HPLC Retention Times
| Compound | Column | Mobile Phase | Flow Rate | Typical Retention Time (min) |
| This compound | C18, 5 µm, 4.6x150 mm | Gradient: 10-90% ACN in H₂O + 0.1% TFA over 15 min | 1.0 mL/min | 10-12 |
| Less Polar Substitution Product | C18, 5 µm, 4.6x150 mm | Gradient: 10-90% ACN in H₂O + 0.1% TFA over 15 min | 1.0 mL/min | 12-15 |
| More Polar Deprotection Product | C18, 5 µm, 4.6x150 mm | Gradient: 10-90% ACN in H₂O + 0.1% TFA over 15 min | 1.0 mL/min | 5-7 |
Table 3: Characteristic ¹H NMR Chemical Shifts (in CDCl₃, ppm)
| Protons | This compound | Example Substitution Product (R-N-CH₂-CH₂-OTs) |
| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~1.4 (s, 9H) |
| Tosyl (Ar-CH₃) | ~2.4 (s, 3H) | ~2.4 (s, 3H) |
| Tosyl (Ar-H) | ~7.3 (d, 2H), ~7.8 (d, 2H) | ~7.3 (d, 2H), ~7.8 (d, 2H) |
| -NH-CH₂- | ~3.3 (q, 2H) | Varies with R |
| -CH₂-OTs | ~4.1 (t, 2H) | Varies with R |
| -NH- | ~5.0 (br s, 1H) | Varies with R |
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to Boc-Protection Strategies: 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate vs. Direct Amine Protection
In the realm of organic synthesis, particularly in the intricate fields of pharmaceutical development and medicinal chemistry, the strategic protection and manipulation of amine functionalities are paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability across a range of reaction conditions and its facile removal under mild acidic environments. This guide provides a comprehensive comparison of two distinct strategies for introducing a Boc-protected amine into a molecule: the use of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate as a building block and the direct protection of an amine using a conventional Boc-protecting reagent like Di-tert-butyl dicarbonate (Boc anhydride) .
This comparison aims to clarify the distinct roles of these reagents and to provide researchers, scientists, and drug development professionals with the necessary data to select the most appropriate method for their synthetic endeavors.
Understanding the Reagents: A Functional Distinction
It is crucial to first distinguish between a Boc-protecting reagent and a Boc-protected building block.
-
Boc-Protecting Reagents , such as Di-tert-butyl dicarbonate (Boc₂O), are designed to react directly with a primary or secondary amine in a substrate to form a stable Boc-carbamate. Their primary function is to mask the reactivity of a pre-existing amine.
-
Boc-Protected Building Blocks , like this compound, are bifunctional molecules that already contain a Boc-protected amine. They are not used to protect an existing amine, but rather to introduce a Boc-protected aminoethyl moiety into a molecule through a different chemical transformation, typically nucleophilic substitution. This is particularly common in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where it acts as a linker.
This guide will compare these two methodologies for incorporating a Boc-protected amine into a target structure.
Figure 1. Conceptual diagram illustrating the difference between direct amine protection and the installation of a Boc-protected building block.
Performance Comparison: Data and Experimental Insights
The choice between direct protection and building block installation depends on the specific synthetic context, including the nature of the substrate, the desired final product, and overall synthetic strategy.
Method A: Direct Amine Protection with Di-tert-butyl Dicarbonate (Boc₂O)
Di-tert-butyl dicarbonate is the most widely used reagent for the introduction of the Boc group. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of the N-Boc protected amine and the release of tert-butanol and carbon dioxide as byproducts.
Key Performance Characteristics:
-
High Efficiency: Boc protection with Boc₂O is generally a high-yielding reaction for a wide variety of primary and secondary amines.
-
Mild Conditions: The reaction can be carried out under relatively mild conditions, often at room temperature.
-
Versatility: A broad range of solvents and bases can be employed, allowing for optimization for different substrates.
-
Chemoselectivity: It is possible to selectively protect amines in the presence of other nucleophilic groups, such as hydroxyls, by carefully controlling the reaction conditions.
Table 1: Representative Conditions for Direct Boc Protection of Amines with Boc₂O
| Substrate Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aliphatic Amines | NaOH (aq) | THF | 0 - RT | 0.5 - 3 | >90 |
| Aromatic Amines | Triethylamine (Et₃N) | Dichloromethane (DCM) | RT | 1 - 12 | 85-95 |
| Amino Acids | NaHCO₃ | Dioxane/H₂O | RT | 2 - 6 | >90 |
| Amino Alcohols | None (catalyst-free) | Water/Acetone | RT | 0.1 - 1 | >95 |
Method B: Alkylation with this compound
This method involves the reaction of a nucleophile with the Boc-protected aminoethyl tosylate. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution. This approach is ideal when the goal is to introduce a –CH₂CH₂NHBoc fragment into a molecule.
Key Performance Characteristics:
-
Targeted Installation: Allows for the precise installation of a Boc-protected two-carbon spacer.
-
Good Leaving Group: The tosylate moiety ensures efficient reaction with a variety of nucleophiles.
-
Specialized Applications: Primarily used in multi-step syntheses, such as the construction of PROTAC linkers, where a specific chain length is required.
-
Reaction Conditions: Typically requires a base to deprotonate the nucleophile and elevated temperatures to drive the reaction to completion.
Table 2: Representative Conditions for Alkylation with Boc-Protected Aminoethyl Tosylates
| Nucleophile Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenols | K₂CO₃ | Acetonitrile | 80 | 12 | 70-90 |
| Amines/Anilines | DIPEA | DMF | 60-100 | 12-24 | 50-80 |
| Thiols | NaH | THF | 0 - RT | 2-6 | >80 |
| Carboxylates | Cs₂CO₃ | DMF | RT - 50 | 4-12 | 60-85 |
Note: The yields in Table 2 are estimates based on typical nucleophilic substitution reactions with tosylates, as specific comparative studies across a broad range of nucleophiles for this particular reagent are not widely published.
Experimental Protocols
Protocol 1: General Procedure for the Boc Protection of an Amine using Boc₂O
Materials:
-
Amine substrate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Solvent (e.g., Dichloromethane, THF, or a biphasic mixture like Dioxane/Water)
-
Base (e.g., Triethylamine, Sodium Bicarbonate, or Sodium Hydroxide) (1.2 eq)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
Add the base to the solution and stir.
-
Add the di-tert-butyl dicarbonate to the mixture. The addition can be done portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
Figure 2. General experimental workflow for the Boc protection of an amine using Boc₂O.
Protocol 2: General Procedure for the N-Alkylation of a Phenol with this compound
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.2 eq)
-
Base (e.g., Potassium Carbonate, Cesium Carbonate) (2.0 eq)
-
Solvent (e.g., Acetonitrile, DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add the phenolic substrate, the chosen solvent, and the base.
-
Stir the suspension for 15-30 minutes at room temperature.
-
Add this compound to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired ether.
Figure 3. General experimental workflow for the alkylation of a phenol with this compound.
Conclusion
The selection of a strategy to introduce a Boc-protected amine is a critical decision in the design of a synthetic route.
Direct protection with Boc anhydride is a versatile and highly efficient method for masking the reactivity of existing primary and secondary amines. It is the go-to method when the core structure of the molecule is already in place and an amine needs to be temporarily deactivated for subsequent chemical steps.
Alkylation with this compound is a more specialized, yet powerful, technique for installing a pre-functionalized Boc-aminoethyl group. This building block approach is invaluable in constructing molecules where a specific linker or spacer is required, such as in the synthesis of PROTACs and other complex pharmaceutical agents.
Ultimately, the choice between these two methodologies is not a matter of one being superior to the other, but rather a strategic decision based on the specific synthetic goal. A thorough understanding of the functional differences and applications of both approaches allows the modern synthetic chemist to navigate complex molecular architectures with greater precision and efficiency.
Spectroscopic Validation and Synthetic Approaches for 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of 2-((tert-butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, a key intermediate in various chemical syntheses, including its application as a linker in Proteasome Targeting Chimeras (PROTACs). We present a spectroscopic validation of the target compound, a detailed experimental protocol for a standard synthesis, and a discussion of alternative synthetic methodologies.
Spectroscopic Data Summary
The successful synthesis of this compound can be validated through a combination of spectroscopic techniques. The following table summarizes the expected characteristic data for the compound.
| Spectroscopic Technique | Expected Data |
| ¹H NMR (Proton NMR) | Aromatic Protons: Two doublets around 7.8-7.7 ppm and 7.4-7.3 ppm (AA'BB' system for the tosyl group). NH Proton: A broad singlet around 5.0-4.8 ppm. CH₂-O-Ts: A triplet around 4.1-4.0 ppm. CH₂-N-Boc: A quartet (or multiplet) around 3.4-3.2 ppm. Tosyl Methyl Group: A singlet around 2.4 ppm. Boc Methyl Groups: A singlet around 1.4 ppm. |
| ¹³C NMR (Carbon NMR) | C=O (Boc): ~156 ppm. Aromatic Carbons (Tosyl): ~145 ppm (C-S), ~133 ppm (C-CH₃), ~130 ppm (CH), ~128 ppm (CH). C(CH₃)₃ (Boc): ~80 ppm. CH₂-O-Ts: ~69 ppm. CH₂-N-Boc: ~41 ppm. C(CH₃)₃ (Boc): ~28 ppm. Tosyl Methyl Carbon: ~21 ppm. |
| FT-IR (Infrared) | N-H Stretch: ~3350 cm⁻¹ (broad). C=O Stretch (Boc): ~1685 cm⁻¹. S=O Stretch (Sulfonate): ~1360 cm⁻¹ and ~1175 cm⁻¹. C-O Stretch: ~1100-1000 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular Formula: C₁₄H₂₁NO₅S.[1] Molecular Weight: 315.39 g/mol .[1] Monoisotopic Mass: 315.11404394 Da.[1] Expected m/z: [M+H]⁺ at 316.1213, [M+Na]⁺ at 338.1033. |
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process from 2-aminoethanol. First, the amino group is protected with a tert-butoxycarbonyl (Boc) group, followed by the tosylation of the hydroxyl group.
Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate (N-Boc-2-aminoethanol)
Materials:
-
2-Aminoethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-aminoethanol (1.0 eq.) in dichloromethane.
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (2-hydroxyethyl)carbamate as a colorless oil or white solid.
Step 2: Synthesis of this compound
Materials:
-
tert-butyl (2-hydroxyethyl)carbamate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl (2-hydroxyethyl)carbamate (1.0 eq.) in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq.) or triethylamine (1.5 eq.) to the solution.
-
To this stirred mixture, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Comparison of Synthetic Alternatives
While the presented protocol is a standard and reliable method, several alternatives can be considered depending on the specific requirements of the synthesis, such as scale, cost, and the presence of other functional groups.
| Parameter | Standard Method (TsCl/Pyridine) | Alternative 1 (TsCl/Aq. Base) | Alternative 2 (Ts₂O/Base) | Alternative 3 (Other Sulfonylating Agents) |
| Reagents | p-Toluenesulfonyl chloride, Pyridine/Triethylamine | p-Toluenesulfonyl chloride, NaOH/KOH | p-Toluenesulfonic anhydride, Base (e.g., TEA) | Methanesulfonyl chloride (MsCl), Trifluoromethanesulfonic anhydride (Tf₂O) |
| Advantages | Well-established, good yields, readily available reagents. | Avoids the use of pyridine, potentially faster reaction times.[2] | Anhydride can be more reactive than the chloride, potentially leading to higher yields or shorter reaction times. | Mesylates and triflates are even better leaving groups than tosylates, which can be advantageous for subsequent reactions.[3] |
| Disadvantages | Pyridine has an unpleasant odor and can be difficult to remove. Long reaction times may be required. | Requires careful control of temperature and stoichiometry to avoid side reactions like aziridine formation.[2][4] | p-Toluenesulfonic anhydride is more expensive than p-toluenesulfonyl chloride. | Mesyl and triflyl groups are more labile and may not be suitable for all multi-step syntheses. Triflic anhydride is highly reactive and requires careful handling. |
| Typical Conditions | DCM, 0 °C to RT, 12-24 h | Dichloromethane/Water, vigorous stirring, RT, 30 min - 2 h.[2] | Anhydrous DCM or THF, 0 °C to RT | Anhydrous DCM, 0 °C to RT |
Visualizing the Synthesis
The following diagrams illustrate the key chemical transformations and workflows discussed.
References
- 1. tert-butyl N-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}carbamate | C14H21NO5S | CID 10781634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate: HPLC vs. NMR Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a critical step in the path to reliable and reproducible results. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, a key building block in various synthetic pathways. We will delve into the principles of each method, present illustrative experimental data, and provide detailed protocols to assist in selecting the most suitable technique for your analytical needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of purity determination in the pharmaceutical and chemical industries. It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. For a compound like this compound, reversed-phase HPLC is the most common approach.
Strengths of HPLC:
-
High Sensitivity: HPLC, particularly with UV detection, can detect and quantify trace impurities, making it ideal for identifying low-level contaminants.
-
High Resolution: It excels at separating structurally similar impurities from the main compound.
-
Robustness: Well-established methods are often readily available and transferable between laboratories.
Limitations of HPLC:
-
Reference Standards: Accurate quantification of impurities typically requires corresponding reference standards. In their absence, purity is often estimated by area percentage, which assumes equal detector response for all components and can be inaccurate.
-
Chromophore Requirement: The compound and its impurities must possess a UV-absorbing chromophore for detection.
-
Method Development: Developing a robust and specific HPLC method can be time-consuming.
Illustrative Data Presentation: HPLC Purity Assessment
The following table summarizes hypothetical data from an HPLC analysis of a batch of this compound.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15,000 | 0.5 | Starting Material Impurity |
| 2 | 7.2 | 2,955,000 | 98.5 | This compound |
| 3 | 9.1 | 30,000 | 1.0 | By-product |
| Total | 3,000,000 | 100.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.
Strengths of NMR:
-
Primary Analytical Method: qNMR can provide a direct and absolute measure of purity without the need for a specific reference standard of the analyte.
-
Structural Information: Provides detailed structural information about the main component and any observable impurities.
-
Non-destructive: The sample can be recovered after analysis.
-
Universal Detection: Any soluble compound with NMR-active nuclei can be detected and quantified, regardless of the presence of a chromophore.
Limitations of NMR:
-
Lower Sensitivity: Compared to HPLC, NMR generally has lower sensitivity for detecting trace impurities.
-
Signal Overlap: Complex mixtures or structurally similar compounds can lead to overlapping signals, complicating quantification.
-
Instrumentation: Requires access to a high-field NMR spectrometer.
Illustrative Data Presentation: ¹H NMR Purity Assessment
Below is a table representing hypothetical data from a ¹H NMR analysis of the same batch of this compound, using maleic acid as an internal standard.
| Signal Assignment | Chemical Shift (ppm) | Integration | Number of Protons (N) | Molar Ratio |
| Analyte | ||||
| Aromatic Protons (p-toluenesulfonate) | 7.35 (d) & 7.78 (d) | 4.00 | 4 | 1.00 |
| -CH₂-O-Ts | 4.15 (t) | 2.01 | 2 | 1.005 |
| -CH₂-NH-Boc | 3.30 (q) | 2.00 | 2 | 1.00 |
| -CH₃ (p-toluenesulfonate) | 2.45 (s) | 3.03 | 3 | 1.01 |
| -C(CH₃)₃ (Boc) | 1.40 (s) | 9.00 | 9 | 1.00 |
| Internal Standard (Maleic Acid) | ||||
| Olefinic Protons | 6.25 (s) | 2.00 | 2 | 1.00 |
| Calculated Purity | 99.2% (w/w) |
Comparison of HPLC and NMR for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between stationary and mobile phases. | Signal intensity is directly proportional to the number of nuclei. |
| Quantification | Typically relative (area %) unless impurity standards are available. | Absolute quantification using a certified internal standard. |
| Sensitivity | High, excellent for trace impurity detection. | Generally lower than HPLC. |
| Selectivity | High, based on chromatographic separation. | High, based on distinct resonance signals. |
| Reference Standard | Requires a reference standard of the analyte for identity and often for impurity quantification. | Requires a certified internal standard of a different, stable compound. |
| Throughput | Well-suited for high-throughput analysis with autosamplers. | Generally lower throughput than HPLC. |
Experimental Protocols
HPLC Method for Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-20 min: 20% B
Flow Rate: 1.0 mL/min Detection Wavelength: 220 nm Injection Volume: 10 µL Column Temperature: 25 °C
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
¹H NMR Method for Purity Analysis
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Parameters:
-
Pulse Program: Standard 1D proton experiment
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 16 or as needed to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Spectral Width: Appropriate for observing all relevant signals (e.g., 0-10 ppm).
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Visualized Workflows and Comparison
Caption: Experimental workflow for HPLC purity assessment.
A Researcher's Guide to Alternative Reagents for the Synthesis of Boc-Protected Aminoethyl Compounds
For researchers, scientists, and drug development professionals, the tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex molecules, particularly those containing aminoethyl functionalities. The selection of the appropriate reagent for the introduction of the Boc group can significantly impact reaction efficiency, selectivity, and overall yield. While di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride, is the most widely used reagent, a variety of alternatives have been developed to address specific synthetic challenges.[1][2] This guide provides an objective comparison of alternative reagents for the synthesis of Boc-protected aminoethyl compounds, supported by experimental data and detailed protocols.
The introduction of the Boc group is a critical step to temporarily mask the reactivity of the primary amine of an aminoethyl moiety, allowing for subsequent chemical transformations on other parts of the molecule.[3][4] The ideal Boc-protecting reagent should offer high yields, mild reaction conditions, and, in many cases, chemoselectivity for primary over secondary amines.[2]
Performance Comparison of Boc-Protecting Reagents
The choice of reagent for Boc protection can influence the reaction's success, particularly when dealing with sensitive substrates or when selectivity is required. The following table summarizes the performance of various reagents for the Boc protection of aminoethyl compounds, highlighting their respective advantages and typical reaction conditions.
| Reagent/Method | Substrate Example | Solvent | Base/Catalyst | Reaction Conditions | Yield (%) | Key Advantages & Remarks |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Primary Amine | THF/H₂O (2:1) | Triethylamine (TEA) | 0°C to RT, 6 hours | High | The most common and versatile reagent for Boc protection.[1][5] |
| tert-Butyl Phenyl Carbonate | Spermidine | DMF | - | Room Temperature | 71 | Offers selective protection of terminal primary amines in polyamines.[2][6] |
| (Boc)₂O with DMAP | Amine | Acetonitrile | 4-Dimethylaminopyridine (DMAP) | Not specified | High | DMAP acts as a catalyst, accelerating the reaction.[1][7] |
| (Boc)₂O under Solvent-Free Conditions | Aryl and Aliphatic Amines | - | Iodine (catalytic) | Ambient Temperature | Good | An efficient and practical protocol that avoids the use of solvents.[8] |
| (Boc)₂O with HClO₄–SiO₂ | Amines | - | Perchloric acid adsorbed on silica-gel | Room Temperature | High | Utilizes a reusable and inexpensive catalyst under solvent-free conditions.[8] |
| Boc-DMT / Fmoc-DMT | Amines, Amino Acids | Aqueous media | Not specified | Not specified | Good | Stable reagents useful for introducing Boc and Fmoc groups in aqueous media.[8] |
| O-alkyl S-(pyridin-2-yl)carbonothiolates | Amines (including those with multiple hydroxyl groups) | Not specified | - | Room Temperature, in air | Good | Allows for selective N-protection even in the presence of hydroxyl groups.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful synthesis. The following are protocols for key experiments cited in the comparison.
Protocol 1: General N-Boc Protection of a Primary Amine using (Boc)₂O[1]
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the primary amine and TEA or DIPEA in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add (Boc)₂O to the solution in one portion.
-
Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine. For most substrates, this procedure yields a product of high purity without further purification.
Protocol 2: Selective Mono-Boc Protection of a Diamine using tert-Butyl Phenyl Carbonate[2][6]
Materials:
-
Diamine (e.g., spermidine) (1.0 equiv)
-
tert-Butyl phenyl carbonate (2.2 equiv)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of the diamine in DMF, add tert-butyl phenyl carbonate.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄), and concentrate to obtain the mono-Boc-protected product.
Visualizing the Synthesis Workflow
Understanding the overall process is crucial for effective experimental planning. The following diagram illustrates the general workflow for the synthesis of Boc-protected aminoethyl compounds, highlighting the key stages from starting materials to the final purified product.
Caption: General experimental workflow for Boc protection.
The following diagram illustrates the chemical transformation, showing the reaction of a primary amine with a generic Boc-donating reagent to form the protected carbamate.
Caption: General reaction scheme for Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Yield comparison of different synthetic routes to 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes for the preparation of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, a key intermediate in the synthesis of various pharmaceuticals and molecular probes. The primary transformation involves the tosylation of the hydroxyl group of N-Boc-ethanolamine. The choice of base and reaction conditions can significantly impact the reaction yield, purity, and scalability. Below, we compare two prominent methods for this conversion, supported by experimental data and detailed protocols.
Yield Comparison of Synthetic Routes
The selection of a synthetic route for the tosylation of N-Boc-ethanolamine is critical for process efficiency. The following table summarizes the quantitative data for two common methods, highlighting the differences in yield and reaction conditions.
| Parameter | Route 1: Organic Base in Aprotic Solvent | Route 2: Inorganic Base System |
| Starting Material | N-Boc-ethanolamine | N-Boc-ethanolamine |
| Reagents | p-Toluenesulfonyl chloride, Triethylamine, DMAP (cat.) | p-Toluenesulfonyl chloride, Potassium hydroxide |
| Solvent | Dichloromethane (DCM) | Dichloromethane/Water |
| Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | Several hours to overnight | 2-3 hours |
| Reported Yield | ~85-95% (typical for similar substrates) | Up to 96% (for a similar substrate)[1] |
| Work-up | Aqueous wash, extraction | Phase separation, aqueous wash |
| Purification | Column chromatography or recrystallization | Recrystallization |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic approach, the following diagrams are provided.
Caption: Comparative workflow of two synthetic routes to the target tosylate.
Experimental Protocols
Below are detailed experimental methodologies for the two synthetic routes.
Route 1: Tosylation using an Organic Base in an Aprotic Solvent
This method employs a non-nucleophilic organic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.
Materials:
-
N-Boc-ethanolamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N) or Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-ethanolamine (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add triethylamine (1.5 eq.) or pyridine (2.0 eq.), followed by a catalytic amount of DMAP (0.1 eq.).
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired this compound.
Route 2: Tosylation using an Inorganic Base in a Biphasic System
This approach utilizes a strong inorganic base, such as potassium hydroxide, in a biphasic solvent system. This method can be advantageous due to the low cost of the base and often simpler work-up procedures. A similar protocol using potassium hydroxide as a catalyst in the presence of triethylamine has been reported to give high yields for the tosylation of a structurally related alcohol.[1]
Materials:
-
N-Boc-ethanolamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium hydroxide (KOH)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
In a round-bottom flask, dissolve N-Boc-ethanolamine (1.0 eq.) in a mixture of DCM and water.
-
Add finely ground potassium hydroxide (2.0-3.0 eq.) to the vigorously stirred mixture at room temperature.
-
Add p-toluenesulfonyl chloride (1.1-1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 2-3 hours, monitoring the progress by TLC.
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
References
Orthogonal deprotection strategies with 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate and other protecting groups
In the realm of multi-step organic synthesis, particularly within drug development and peptide chemistry, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high fidelity. The principle of orthogonal protection, which allows for the selective removal of one protecting group in the presence of others, is a cornerstone of modern synthetic chemistry.[1] This guide provides a comprehensive comparison of orthogonal deprotection strategies focusing on the interplay between the acid-labile tert-butoxycarbonyl (Boc) group and the reductively cleavable 4-methylbenzenesulfonate (tosyl, Ts) group, as exemplified by the bifunctional reagent 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate. We will explore the compatibility and selective cleavage of these and other common protecting groups, supported by experimental data and detailed protocols.
The Principle of Orthogonality
Two or more protecting groups are considered orthogonal if each can be removed by a specific set of reagents and conditions that do not affect the others.[2][3] This allows for the sequential unmasking and reaction of different functional groups within a complex molecule, a critical strategy in the synthesis of peptides, oligonucleotides, and other intricate molecular architectures.[4] The Boc group, which is readily cleaved under acidic conditions, forms an orthogonal pair with groups that are stable to acid but labile to other conditions such as basic treatment, hydrogenolysis, or reduction.[2][5]
dot graph Orthogonal_Deprotection { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Molecule [label="Polyfunctional Molecule\n(e.g., with Amino and Hydroxyl Groups)", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc_Protected [label="Boc-Protected Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ts_Protected [label="Tosyl-Protected Hydroxyl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotected_Amine [label="Free Amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotected_Hydroxyl [label="Free Hydroxyl", fillcolor="#34A853", fontcolor="#FFFFFF"];
Molecule -> Boc_Protected [label=" (Boc)2O, Base "]; Molecule -> Ts_Protected [label=" TsCl, Pyridine "]; Boc_Protected -> Deprotected_Amine [label=" Acid (e.g., TFA) ", color="#4285F4"]; Ts_Protected -> Deprotected_Hydroxyl [label=" Reducing Agent (e.g., SmI2) ", color="#EA4335"]; Boc_Protected -> Boc_Protected [label=" Stable to Reduction ", color="#EA4335", style=dashed]; Ts_Protected -> Ts_Protected [label=" Stable to Acid ", color="#4285F4", style=dashed]; } dot
Caption: Orthogonal deprotection of Boc and Tosyl groups.
Comparative Analysis of Protecting Groups
The selection of an appropriate protecting group strategy is dictated by the stability of the groups to various reaction conditions. The following table summarizes the key characteristics of the Boc and tosyl groups, along with other commonly used protecting groups that offer orthogonality.
| Protecting Group | Abbreviation | Protected Functionality | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Amine, Alcohol | Strong acids (e.g., TFA, HCl)[6][7] | Stable to bases, nucleophiles, and catalytic hydrogenation.[5] |
| 4-Toluenesulfonyl | Tosyl (Ts) | Amine, Alcohol | Strong reducing agents (e.g., Na/NH3, SmI2), strong acids (HBr, H2SO4)[8][9] | Stable over a wide pH range.[5] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Base (e.g., 20% piperidine in DMF) | Stable to acids and catalytic hydrogenation. |
| Carboxybenzyl | Cbz (Z) | Amine | Catalytic hydrogenation (e.g., H2, Pd/C), strong acids | Stable to mild acids and bases.[10] |
| tert-Butyldimethylsilyl | TBDMS | Alcohol | Fluoride ion (e.g., TBAF), acid | Stable to bases and mild acids. |
| Allyloxycarbonyl | Alloc | Amine | Pd(0) catalyst (e.g., Pd(PPh3)4) and a scavenger | Stable to acids and bases. |
Orthogonal Deprotection in Practice: this compound
The molecule this compound contains both a Boc-protected amine and a tosylated alcohol. This structure presents a clear case for the application of orthogonal deprotection strategies.
dot graph Deprotection_Strategy { rankdir="TB"; node [shape=record, style=filled, fontname="Arial", fontsize=12];
Start [label="{ this compound | Boc-NH-CH2CH2-OTs }", fillcolor="#F1F3F4", fontcolor="#202124"]; PathA [label="Acidic Deprotection\n(e.g., TFA in DCM)", color="#4285F4", fontcolor="#202124"]; ProductA [label="{ 2-Aminoethyl 4-methylbenzenesulfonate | H2N-CH2CH2-OTs }", fillcolor="#34A853", fontcolor="#FFFFFF"]; PathB [label="Reductive Deprotection\n(e.g., Mg/MeOH)", color="#EA4335", fontcolor="#202124"]; ProductB [label="{ 2-((tert-Butoxycarbonyl)amino)ethanol | Boc-NH-CH2CH2-OH }", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> PathA; PathA -> ProductA; Start -> PathB; PathB -> ProductB; } dot
Caption: Selective deprotection of a bifunctional compound.
As illustrated, the Boc group can be selectively removed under acidic conditions while leaving the tosyl group intact, yielding 2-aminoethyl 4-methylbenzenesulfonate. Conversely, the tosyl group can be cleaved reductively, preserving the Boc-protected amine to give 2-((tert-butoxycarbonyl)amino)ethanol.
Experimental Protocols
Protocol 1: Selective Deprotection of the Boc Group
This protocol describes the acid-catalyzed removal of the Boc group in the presence of a tosyl group.[5]
Reagents and Materials:
-
N-Boc protected amine (1.0 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected amine (1.0 mmol) in DCM (5 mL) in a round-bottom flask.
-
Add an equal volume of TFA (5 mL) to the solution at room temperature. Note that the reaction can be exothermic.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully neutralize the residue by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Selective Deprotection of the Tosyl Group
This protocol details the reductive cleavage of a tosyl group from an amine using magnesium in methanol, a method that leaves the Boc group unaffected.[5]
Reagents and Materials:
-
N-Tosyl amide (1.0 mmol)
-
Magnesium turnings (10 mmol, 10 eq.)
-
Methanol (MeOH) (20 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a stirred suspension of magnesium turnings (10 mmol) in methanol (20 mL) at room temperature, add the N-tosyl amide (1.0 mmol).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite to remove magnesium salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine.[5]
Broader Orthogonal Strategies
The principle of orthogonality extends beyond the Boc/Tosyl pairing. For instance, in solid-phase peptide synthesis (SPPS), the Fmoc/tBu strategy is widely employed.[11] The Fmoc group protects the α-amino group and is removed by a base (e.g., piperidine), while the side-chain protecting groups are typically tert-butyl (tBu) based and are cleaved by acid (e.g., TFA) at the end of the synthesis.[11]
dot graph SPPS_Workflow { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Start [label="Resin-Bound Amino Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Couple next Fmoc-AA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repeat [label="Repeat Cycle", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Cleavage [label="Final Cleavage\n(e.g., 95% TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peptide [label="Purified Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Fmoc_Deprotection; Fmoc_Deprotection -> Coupling; Coupling -> Repeat; Repeat -> Fmoc_Deprotection [label="n times"]; Repeat -> Final_Cleavage; Final_Cleavage -> Peptide; } dot
Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The strategic implementation of orthogonal protecting groups is indispensable for the efficient and successful synthesis of complex molecules in research and drug development. The Boc and tosyl groups represent a classic orthogonal pair, with the former being acid-labile and the latter susceptible to reductive cleavage. A thorough understanding of the stability and deprotection conditions for these and other protecting groups, such as Fmoc and Cbz, empowers chemists to design elegant and robust synthetic routes, enabling the precise manipulation of polyfunctional molecules. The provided protocols offer a practical starting point for the application of these fundamental concepts in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tosyl group - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
A Comparative Guide to the Kinetics of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate and its Alternatives in Nucleophilic Substitution Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the efficiency of carbon-heteroatom bond formation is of paramount importance. Aminoethyl moieties are crucial building blocks in numerous pharmaceuticals and biologically active compounds, including the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The introduction of these moieties often relies on nucleophilic substitution reactions, where the choice of the electrophile can significantly impact reaction rates, yields, and overall synthetic efficiency.
This guide provides a comparative analysis of the kinetic performance of 2-((tert-butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate (Boc-aminoethyl tosylate) and its common alternatives—the corresponding mesylate and bromide derivatives—in bimolecular nucleophilic substitution (SN2) reactions. By understanding the relative reactivities and the factors that govern them, researchers can make more informed decisions in the design and optimization of their synthetic routes.
Comparison of Leaving Group Ability in SN2 Reactions
The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart from the electrophilic carbon center. An ideal leaving group is a weak base that is stable in its anionic form. The most common alternatives to the tosylate group for activating an alcohol towards nucleophilic substitution are the mesylate and halide groups.
The table below summarizes the key characteristics and relative reactivities of these leaving groups in the context of an ethyl substrate, which serves as a model for the 2-((tert-butoxycarbonyl)amino)ethyl backbone.
| Leaving Group | Structure of Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate (with a common nucleophile) |
| Tosylate (-OTs) | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic acid | ~ -2.8 | Slower than Mesylate |
| Mesylate (-OMs) | CH₃SO₃⁻ | Methanesulfonic acid | ~ -1.9 | ~1.3 times faster than Tosylate |
| Bromide (-Br) | Br⁻ | Hydrobromic acid | ~ -9.0 | Generally faster than Tosylate |
Note: Relative rates can vary depending on the specific nucleophile, solvent, and temperature.
From the data, it is evident that all three are excellent leaving groups. The lower the pKa of the conjugate acid, the more stable the anionic leaving group, and generally, the faster the SN2 reaction. While bromide is an excellent leaving group, tosylates and mesylates are often preferred for their ease of synthesis from the corresponding alcohols without inversion of stereochemistry at the carbon center. Between the two common sulfonate esters, the mesylate is slightly more reactive than the tosylate in SN2 reactions. This is attributed to the electron-donating effect of the methyl group in the tosylate, which slightly destabilizes the departing anion compared to the mesylate.
The Influence of the 2-((tert-Butoxycarbonyl)amino)ethyl Moiety
The N-Boc-aminoethyl portion of the molecule can influence the kinetics of SN2 reactions through both steric and electronic effects.
-
Steric Effects: The tert-butoxycarbonyl (Boc) group is sterically demanding. While it is not directly attached to the electrophilic carbon, its presence can hinder the backside attack of the nucleophile, which is a requirement for the SN2 mechanism. This steric hindrance can lead to a decrease in the reaction rate compared to a less bulky substrate like ethyl tosylate.
-
Electronic Effects: The amide functionality in the Boc group is generally considered to be electron-withdrawing, which could slightly increase the electrophilicity of the carbon center, potentially leading to a modest rate enhancement. However, this effect is likely to be less significant than the steric hindrance.
Overall, the steric bulk of the N-Boc group is expected to be the dominant factor, resulting in a slower SN2 reaction rate for this compound compared to simpler, unfunctionalized alkyl tosylates.
Experimental Protocols
To empirically determine the relative reactivities of these compounds, a comparative kinetic study can be performed. The following protocols outline the synthesis of the substrates and a method for monitoring the kinetics of their reaction with a common nucleophile, such as sodium azide.
Synthesis of this compound
-
Dissolution: Dissolve 2-((tert-butoxycarbonyl)amino)ethanol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Slowly add pyridine (1.5 equivalents) to the stirred solution.
-
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography.
The same general procedure can be followed for the synthesis of the mesylate derivative by substituting p-toluenesulfonyl chloride with methanesulfonyl chloride.
Kinetic Analysis of the SN2 Reaction with Sodium Azide
The reaction rate can be monitored by measuring the change in conductivity of the solution over time, as the ionic reactants are consumed and ionic products are formed.
-
Preparation of Reactant Solutions: Prepare stock solutions of the alkyl tosylate (or mesylate/bromide) and sodium azide in a polar aprotic solvent such as acetone or acetonitrile.
-
Temperature Control: Equilibrate the reactant solutions and the reaction vessel to a constant temperature using a water bath.
-
Initiation of Reaction: Mix the reactant solutions in the reaction vessel and immediately start monitoring the conductivity of the solution using a conductivity probe.
-
Data Acquisition: Record the conductivity at regular time intervals until the reaction is complete.
-
Data Analysis:
-
Convert the conductivity data to the concentration of the limiting reactant as a function of time using a calibration curve.
-
Plot the appropriate concentration function versus time to determine the rate constant (k). For a second-order reaction, a plot of 1/[Reactant] versus time will be linear.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General mechanism of a bimolecular nucleophilic substitution (SN2) reaction.
Caption: Experimental workflow for a comparative kinetic study.
A Researcher's Guide to 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate: Applications in PROTACs and Aziridine Synthesis
For Immediate Release
This publication provides a comprehensive comparison of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate and its alternatives in two key research applications: as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a precursor for the synthesis of N-Boc-aziridine. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols to inform synthetic strategy and reagent selection.
Introduction
This compound is a bifunctional molecule featuring a Boc-protected amine and a tosylate leaving group. This structure makes it a valuable building block in organic synthesis, particularly for the introduction of a protected aminoethyl moiety. This guide explores its utility in two significant areas of chemical biology and medicinal chemistry.
Application 1: As a Linker in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The nature of the linker—its length, flexibility, and composition—is a critical determinant of a PROTAC's efficacy.
Short-chain polyethylene glycol (PEG) linkers, such as those derived from this compound and its analogs, are frequently employed in PROTAC design to enhance solubility and provide optimal spacing between the two ligands.
Comparative Analysis of PROTAC Linkers
The performance of a short PEG linker derived from a precursor like this compound is compared with other common linker types: alkyl chains and rigid linkers.
| Linker Type | Composition | Key Advantages | Key Disadvantages |
| Short PEG (e.g., from this compound analog) | Repeating ethylene glycol units | Enhances aqueous solubility and cell permeability.[1][2][3] | Can be susceptible to oxidation.[4] |
| Alkyl Chain | sp3-hybridized carbon atoms | Synthetically straightforward and metabolically stable.[4] | Hydrophobic, which can decrease aqueous solubility.[2] |
| Rigid Linker | Incorporates cyclic structures (e.g., piperazine, phenyl) | Can pre-organize the PROTAC into an active conformation, enhancing potency and metabolic stability.[5] | Can be more synthetically challenging to prepare. |
Quantitative Performance Data
The following table summarizes representative data comparing the impact of linker composition on the properties and performance of PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
| Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Aqueous Solubility (µg/mL) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) | Reference |
| PEG-based | BTK | 8.9 | >95 | 150 | 1.5 | [3] |
| Alkyl-based | BTK | 25.1 | >95 | 20 | 5.2 | [3] |
| PEG-based | BRD4 | 1.8 | ~98 | - | - | [4] |
| Alkyl-based | BRD4 | 5.1 | ~95 | - | - | [4] |
| Rigid | H-PGDS | 0.0173 | >90 | - | - | [5] |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using a Boc-PEG-Tosylate Linker
This protocol outlines the synthesis of a generic PROTAC using a Boc-PEG-tosylate linker, a ligand with a nucleophilic handle (Ligand 1-OH, e.g., a phenol), and a ligand with a carboxylic acid (Ligand 2-COOH).
Step 1: Conjugation of Ligand 1 to the Linker
-
Dissolve Ligand 1-OH (1.0 eq) and the Boc-PEG-tosylate linker (1.1 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
-
Stir the mixture at 60-80 °C and monitor by LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir at room temperature for 1-2 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture to remove excess TFA. The resulting amine-TFA salt is often used directly in the next step.[1]
Step 3: Coupling of Ligand 2
-
Dissolve Ligand 2-COOH (1.0 eq) and the deprotected amine from Step 2 (1.1 eq) in anhydrous DMF.
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0-4.0 eq).
-
Stir at room temperature and monitor by LC-MS.
-
Upon completion, work up the reaction and purify the final PROTAC by preparative HPLC.[1][6]
Application 2: Synthesis of N-Boc-aziridine
This compound is a key precursor for the synthesis of N-Boc-aziridine via intramolecular cyclization. N-Boc-aziridine is a valuable building block in organic synthesis, serving as a versatile intermediate for the preparation of various nitrogen-containing compounds.
Comparative Analysis of N-Boc-aziridine Synthesis Methods
The intramolecular cyclization of this compound is compared with alternative methods for synthesizing N-Boc-aziridine.
| Method | Description | Key Advantages | Key Disadvantages |
| Intramolecular Cyclization of N-Boc-2-aminoethyl Tosylate | A base-mediated intramolecular SN2 reaction where the Boc-protected amine displaces the tosylate leaving group. | High-yielding and proceeds under relatively mild conditions. | Requires the pre-synthesis of the tosylated precursor. |
| Wenker Synthesis and Modifications | Cyclization of 2-amino alcohols after conversion of the hydroxyl group to a sulfate ester.[7] | Utilizes readily available amino alcohols. | Can require harsh conditions (e.g., strong acid and base).[7] |
| Direct Aziridination of Alkenes | Reaction of an alkene with a nitrene precursor in the presence of a catalyst. | Atom-economical. | May require expensive or toxic catalysts and can have issues with selectivity. |
| Electrochemical Synthesis | An electrochemical approach to alcohol amination for the synthesis of aziridines.[8] | Avoids the use of external oxidants and generates only hydrogen gas as a byproduct.[8] | Requires specialized electrochemical equipment. |
Quantitative Performance Data
The following table provides a comparison of yields for different N-protected aziridine synthesis methods.
| Method | Substrate | Product | Yield (%) | Reference |
| Intramolecular Cyclization (modified Wenker) | N-Tosyl-2-aminoethanol | N-Tosyl-aziridine | High (not specified) | [9] |
| One-pot Tosylation and Cyclization | 2-Aminoethanol | N-Tosyl-aziridine | Good (not specified) | [9] |
| Intramolecular Aziridination with Pb(OAc)₄ | Cyclopent-3-en-1-ylmethylamine | 1-Azatricyclo[2.2.1.0²,⁶]heptane | 65-88 | [10] |
| Base-promoted Oxidative Cascade | Primary amines and styrene derivatives | N-Substituted aziridines | Good to high (varies) | [11] |
Experimental Protocols
Protocol 2: Synthesis of N-Boc-aziridine via Intramolecular Cyclization
This protocol describes a general procedure for the intramolecular cyclization of an N-Boc protected amino alcohol tosylate.
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or sodium hydride (NaH, 1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material and the formation of the less polar N-Boc-aziridine.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-aziridine.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Workflow for the synthesis of N-Boc-aziridine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 8. Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03101J [pubs.rsc.org]
- 9. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scope and Mechanism of Intramolecular Aziridination of Cyclopent-3-enyl-methylamines to 1-Azatricyclo[2.2.1.02,6]heptanes with Lead Tetraacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate (CAS No. 158690-56-3), a compound commonly utilized in chemical synthesis. Adherence to these protocols is crucial to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The primary principle for the disposal of this compound is that it must not be treated as common waste.
Key safety protocols include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a laboratory coat.
-
Ventilation: All handling and disposal procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.[1]
-
Spill Management: In the event of a spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key information for this compound.
| Property | Value |
| CAS Number | 158690-56-3 |
| Molecular Formula | C14H21NO5S |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection:
- Collect all waste material, including the pure compound and any contaminated items (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled waste container.
- The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's safety guidelines. Incompatible wastes, such as strong acids or bases, should be kept separate.[3]
2. Labeling:
- Clearly label the waste container with the full chemical name: "Waste this compound" and the appropriate hazard symbols.
- Include the name of the generating laboratory and the date of accumulation.
3. Storage:
- Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.
- Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.
- Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) to ensure they have all necessary information for safe handling and transport.
5. Disposal of Empty Containers:
- Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
- The rinsate should be collected and disposed of as hazardous chemical waste.
- After triple-rinsing, the original labels on the container should be fully defaced or removed before disposing of the container in the appropriate laboratory glass or plastic recycling bin.[3][4]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
This guide provides critical safety, handling, and disposal information for 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The recommended PPE is summarized below.
| PPE Category | Item | Specifications and Recommendations | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or ANSI Z87.1 standards. | To protect eyes from dust particles and potential splashes of solutions. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber or other suitable chemical-resistant gloves. | To prevent skin contact with the compound.[1][2] |
| Body Protection | Laboratory Coat | A standard, fully-buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Mask/Respirator | An approved mask or respirator should be worn, especially if dust is generated. All handling should be conducted in a chemical fume hood.[2] | To prevent inhalation of the powdered compound.[1] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₄H₂₁NO₅S |
| Molecular Weight | 315.39 g/mol |
| Appearance | Solid |
| Melting Point | 47-49 °C |
| Boiling Point | 461.9 ± 28.0 °C at 760 mmHg |
| Density | 1.189 ± 0.06 g/cm³ |
| Flash Point | 233.2 ± 24.0 °C |
| Solubility | Soluble in ether, ethanol, dichloromethane, ethyl acetate, and chloroform. Slightly soluble in water.[1] |
Operational and Disposal Plans
Handling:
-
Wear all required personal protective equipment as detailed above.[2][3]
-
Ensure adequate ventilation by working in a chemical fume hood.[2][3]
-
Avoid the formation of dust.[3]
-
Do not get the chemical in eyes, on skin, or on clothing.[3]
-
Avoid ingestion and inhalation.[3]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Keep in a dry, cool, and well-ventilated place.[3]
-
Recommended storage temperature is 2-8°C, protected from light.[1][4]
-
Incompatible materials to avoid include acids, bases, and reducing agents.[3]
Disposal:
-
Dispose of the chemical and any contaminated materials as hazardous waste.
-
Follow all local, state, and national regulations for chemical waste disposal.[1]
-
Do not allow the material to enter drains or water courses.
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][3] If skin irritation or a rash occurs, seek medical advice.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][3]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.[2]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry powder, carbon dioxide, or foam. For larger fires, water spray, fog, or foam can be used.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Hazardous combustion products may include nitrogen oxides, carbon monoxide, and carbon dioxide.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection. Ensure adequate ventilation.[2][3]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.
-
Methods for Cleaning Up: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For a liquid spill, absorb the material with an inert absorbent material such as sand or vermiculite and place it in a sealed container for disposal.[2]
Experimental Workflow: Chemical Spill Cleanup
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
